Product packaging for 4-Oxobedfordiaic acid(Cat. No.:)

4-Oxobedfordiaic acid

Cat. No.: B114424
M. Wt: 250.33 g/mol
InChI Key: NIQIMYXBAQAIAT-IINYFYTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxobedfordiaic acid has been reported in Xanthium pungens, Xanthium indicum, and Xanthium strumarium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B114424 4-Oxobedfordiaic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIMYXBAQAIAT-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Oxobedfordiaic Acid: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobedfordiaic acid, a naturally occurring sesquiterpenoid, has garnered attention for its notable anti-ulcerogenic properties. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation and purification, and a summary of its known biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

This compound is a xanthanolide sesquiterpene that has been isolated from Xanthium cavanillesii Schouw (Asteraceae), a plant species commonly known as "Abrojo" or "Abrojo grande".[1] This plant grows wild in regions of South America, including Uruguay and Argentina, and has been traditionally used in folk medicine as an antiseptic.[1] Phytochemical investigations have revealed that the aerial parts, roots, and flowers of Xanthium cavanillesii are sources of various sesquiterpene lactones, including this compound.[1][2]

Isolation and Purification

The isolation of this compound from Xanthium cavanillesii involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on published literature.[1][2]

Experimental Protocol

2.1.1. Plant Material and Extraction: The aerial parts (leaves and stems), roots, or flowers of Xanthium cavanillesii are collected, dried, and powdered. The powdered plant material is then subjected to exhaustive extraction with a polar organic solvent, such as methanol or chloroform, typically using a Soxhlet apparatus.[1][3]

2.1.2. Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure to yield a syrup. This residue is then dissolved in a methanol-water mixture (e.g., 9:1 v/v) and partitioned with a non-polar solvent like n-hexane to remove pigments and lipids. The hydroalcoholic phase is subsequently diluted with water (e.g., to a 7:3 methanol-water ratio) and extracted with a solvent of intermediate polarity, such as chloroform, to enrich the sesquiterpenoid fraction.[1]

2.1.3. Chromatographic Purification: The chloroform extract is evaporated to dryness and the residue is subjected to repeated chromatographic techniques for the isolation of pure this compound.

  • VLC and Column Chromatography: The extract is first fractionated using Vacuum Liquid Chromatography (VLC) or conventional column chromatography on silica gel. A gradient elution system with increasing polarity, for example, mixtures of n-hexane and ethyl acetate, is employed to separate the components based on their polarity.[1]

  • Preparative TLC and HPLC: Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) analysis, are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a silica gel or reverse-phase column to yield the pure compound.[1]

Experimental Workflow Diagram

Isolation_Workflow Plant Dried & Powdered Xanthium cavanillesii Extraction Soxhlet Extraction (Chloroform or Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning1 Solvent Partitioning (MeOH/H2O vs. n-Hexane) CrudeExtract->Partitioning1 AqueousPhase1 Hydroalcoholic Phase Partitioning1->AqueousPhase1 Sesquiterpenoids HexanePhase n-Hexane Phase (Lipids, Pigments) Partitioning1->HexanePhase Non-polar compounds Partitioning2 Solvent Partitioning (MeOH/H2O vs. Chloroform) AqueousPhase1->Partitioning2 ChloroformPhase Chloroform Extract (Sesquiterpenoid Enriched) Partitioning2->ChloroformPhase AqueousPhase2 Aqueous Phase Partitioning2->AqueousPhase2 Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) ChloroformPhase->Chromatography Fractions Fractions Containing This compound Chromatography->Fractions Purification Preparative TLC or HPLC Fractions->Purification PureCompound Pure this compound Purification->PureCompound Signaling_Pathway cluster_gastric_lumen Gastric Lumen cluster_mucosal_cell Gastric Mucosal Cell cluster_protection Mucosal Protection GastricAcid Gastric Acid (HCl) Protection Gastroprotection (Reduced Ulceration) GastricAcid->Protection Damages Mucosa Pepsin Pepsin Pepsin->Protection Damages Mucosa Oxo This compound Prostaglandins Prostaglandin Synthesis Oxo->Prostaglandins Stimulates SH Sulfhydryl Compounds Oxo->SH Modulates NO Nitric Oxide (NO) Production Oxo->NO Modulates Gastrin Gastrin Release Oxo->Gastrin Inhibits Somatostatin Somatostatin Release Oxo->Somatostatin Stimulates Mucus Mucus Production Prostaglandins->Mucus Bicarbonate Bicarbonate Secretion Prostaglandins->Bicarbonate Mucus->GastricAcid Neutralizes Bicarbonate->GastricAcid Neutralizes SH->Protection Cytoprotective NO->Protection Maintains Mucosal Blood Flow Gastrin->GastricAcid Stimulates Somatostatin->Gastrin Inhibits

References

4-Oxobedfordiaic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobedfordiaic acid, a sesquiterpenoid natural product, has garnered attention for its notable biological activity. Isolated from Xanthium cavanillesii, this compound has demonstrated significant anti-ulcerogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a discussion of potential signaling pathways involved in its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a xanthanolide derivative, a class of sesquiterpene lactones characterized by a C-4 oxygenated function. Its chemical structure was elucidated through extensive spectroscopic analysis, including Infrared (IR) and Mass Spectrometry (MS), as well as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Chemical Structure:

Physicochemical and Spectroscopic Data Summary:

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[3]
Molecular Weight 250.33 g/mol [3]
CAS Number 68799-38-2[3][4]
Appearance Crystalline solid[4]
Storage Temperature Desiccate at -20°C[4]

Spectroscopic Data:

TechniqueKey Peaks/ShiftsSource
¹H NMR Data to be extracted from Favier, L. S., et al. (2016)[2]
¹³C NMR Data to be extracted from Favier, L. S., et al. (2016)[2]
IR Spectroscopy Data to be extracted from Favier, L. S., et al. (2016)[2]
Mass Spectrometry Data to be extracted from Favier, L. S., et al. (2016)[2]

Natural Source and Isolation

This compound is a naturally occurring compound found in the plant Xanthium cavanillesii Schouw (Asteraceae).[1][2] It has been isolated from both the roots and flowers of this plant.[1][2]

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on methods for isolating sesquiterpenoids from plant material. The specific details for this compound are described in Favier, L. S., et al. (2016).

Workflow for Isolation:

Isolation_Workflow Plant_Material Dried and powdered roots and flowers of Xanthium cavanillesii Extraction Maceration with Chloroform Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Chloroform Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Elution with Hexane-Ethyl Acetate Gradient Column_Chromatography->Fractionation Fractions Collection of Fractions Fractionation->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Preparative TLC or HPLC TLC_Analysis->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The roots and flowers of Xanthium cavanillesii are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with chloroform at room temperature.[2] This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting chloroform extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.

  • Fractionation: The column is eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, to separate the components of the extract.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with the target compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR).[2]

Biological Activity: Anti-ulcerogenic Effects

This compound has been reported to possess anti-ulcerogenic activity.

Experimental Protocol: Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is a standard method for evaluating the gastroprotective effects of compounds.

Experimental Workflow:

Anti_Ulcer_Workflow Animal_Acclimatization Acclimatization of Wistar rats Fasting 24-hour Fasting (water ad libitum) Animal_Acclimatization->Fasting Grouping Grouping of Animals (n=6-8 per group) Fasting->Grouping Treatment Oral administration of Vehicle, Reference Drug, or this compound Grouping->Treatment Ulcer_Induction Oral administration of Absolute Ethanol (1 mL/200g) after 1 hour Treatment->Ulcer_Induction Euthanasia Euthanasia after 1 hour Ulcer_Induction->Euthanasia Stomach_Excision Stomach Excision and Opening Euthanasia->Stomach_Excision Ulcer_Scoring Measurement and Scoring of Ulcers Stomach_Excision->Ulcer_Scoring Data_Analysis Calculation of Ulcer Index and Percentage of Inhibition Ulcer_Scoring->Data_Analysis Signaling_Pathways cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes Compound This compound NFkB Inhibition of NF-κB Pathway Compound->NFkB Antioxidant Upregulation of Antioxidant Enzymes (e.g., HO-1 via Nrf2) Compound->Antioxidant Prostaglandin Increased Prostaglandin Synthesis Compound->Prostaglandin Inflammation Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Inflammation Oxidative_Stress Decreased Oxidative Stress Antioxidant->Oxidative_Stress Mucosal_Defense Enhanced Mucosal Blood Flow and Mucus Production Prostaglandin->Mucosal_Defense Gastroprotection Gastroprotection / Anti-ulcerogenic Effect Inflammation->Gastroprotection Oxidative_Stress->Gastroprotection Mucosal_Defense->Gastroprotection

References

An In-depth Technical Guide to 4-Oxobedfordiaic Acid (CAS Number: 68799-38-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid is a naturally occurring sesquiterpenoid belonging to the xanthanolide class. Identified by the CAS number 68799-38-2, this compound has garnered scientific interest due to its notable biological activities, particularly its anti-ulcerogenic properties. It is primarily isolated from plant species of the Xanthium genus, such as Xanthium cavanillesii. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological effects, and the experimental protocols used to elucidate these activities.

Chemical and Physical Properties

While extensive physicochemical data is not widely published, the fundamental properties of this compound have been established.

PropertyValueSource
CAS Number 68799-38-2N/A
Molecular Formula C₁₅H₂₂O₃N/A
Molecular Weight 250.33 g/mol N/A
Class Sesquiterpenoid (Xanthanolide)N/A
Natural Source Xanthium cavanillesiiN/A

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its gastroprotective effect. Research has demonstrated its potential in preventing gastric lesions in preclinical models.

Table 1: Anti-ulcerogenic Activity of this compound
Experimental ModelDosageUlcer Index (Mean ± SEM)Inhibition (%)Reference
Ethanol-induced gastric lesions in rats100 mg/kg (oral)1.33 ± 0.1674[1]

Experimental Protocols

This section details the methodologies employed in the key in vivo study that established the anti-ulcerogenic activity of this compound.

Isolation of this compound from Xanthium cavanillesii

A detailed protocol for the isolation of this compound is described in the work by Favier et al. The general workflow involves the extraction of the plant material followed by chromatographic separation.

Experimental Workflow for Isolation

G plant Dried aerial parts of Xanthium cavanillesii extraction Maceration with Dichloromethane (CH2Cl2) at room temperature plant->extraction filtration Filtration and Concentration under reduced pressure extraction->filtration crude_extract Crude Dichloromethane Extract filtration->crude_extract chromatography Column Chromatography on Silica Gel crude_extract->chromatography elution Elution with Hexane-Ethyl Acetate gradient chromatography->elution fractions Collection of Fractions elution->fractions purification Further purification of selected fractions by preparative TLC fractions->purification product This compound purification->product

Caption: Isolation workflow for this compound.

In Vivo Anti-ulcerogenic Activity Assay (Ethanol-Induced Gastric Lesions)

The following protocol was adapted from the study by Favier et al. to evaluate the gastroprotective effects of this compound.[1]

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g) were used. The animals were fasted for 24 hours prior to the experiment but had free access to water.

  • Test Compound Administration: this compound was suspended in a 1% carboxymethyl cellulose (CMC) solution and administered orally (p.o.) at a dose of 100 mg/kg.

  • Control Groups: A control group received the vehicle (1% CMC) only.

  • Induction of Gastric Lesions: One hour after the administration of the test compound or vehicle, gastric lesions were induced by oral administration of 1 mL of absolute ethanol.

  • Evaluation of Gastric Lesions: One hour after ethanol administration, the animals were sacrificed by cervical dislocation. The stomachs were removed, opened along the greater curvature, and washed with saline.

  • Ulcer Index Determination: The gastric mucosa was examined for lesions. The ulcer index was calculated based on the severity and extent of the lesions.

  • Calculation of Inhibition: The percentage of inhibition of ulcer formation was calculated relative to the control group.

Experimental Workflow for Anti-ulcer Assay

G start Fasted Male Wistar Rats grouping Divide into Control and Treatment Groups start->grouping control_admin Oral administration of Vehicle (1% CMC) grouping->control_admin treatment_admin Oral administration of this compound (100 mg/kg) grouping->treatment_admin wait1 Wait for 1 hour control_admin->wait1 treatment_admin->wait1 ethanol_admin_control Oral administration of Absolute Ethanol (1 mL) wait1->ethanol_admin_control ethanol_admin_treatment Oral administration of Absolute Ethanol (1 mL) wait1->ethanol_admin_treatment wait2 Wait for 1 hour ethanol_admin_control->wait2 ethanol_admin_treatment->wait2 sacrifice Sacrifice animals and remove stomachs wait2->sacrifice analysis Examine gastric mucosa and determine ulcer index sacrifice->analysis end Calculate percentage inhibition analysis->end

Caption: In vivo anti-ulcerogenic activity assay workflow.

Synthesis of this compound

To date, a specific total synthesis of this compound has not been reported in the peer-reviewed scientific literature. The compound is primarily obtained through isolation from its natural source, Xanthium cavanillesii.

However, the synthesis of other xanthanolide sesquiterpenes has been achieved, and these strategies could potentially be adapted for the synthesis of this compound. General synthetic approaches for this class of compounds often involve complex multi-step sequences to construct the characteristic bicyclic core and introduce the required stereocenters.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for the anti-ulcerogenic effect of this compound has not been definitively elucidated. However, based on studies of structurally related sesquiterpene lactones, a plausible mechanism can be proposed. The cytoprotective effects of many sesquiterpene lactones are thought to be mediated through two primary pathways:

  • Stimulation of Prostaglandin Synthesis: Prostaglandins, particularly PGE₂, play a crucial role in maintaining the integrity of the gastric mucosa. They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion. It is hypothesized that sesquiterpene lactones may enhance the endogenous synthesis of prostaglandins, thereby fortifying the mucosal defense mechanisms.[2]

  • Interaction with Sulfhydryl Compounds: The gastric mucosa contains a high concentration of sulfhydryl (-SH) containing compounds, such as glutathione, which are essential for protecting against oxidative damage and necrotizing agents. The α,β-unsaturated carbonyl moiety present in many sesquiterpene lactones can act as a Michael acceptor, reacting with these nucleophilic sulfhydryl groups. This interaction may trigger signaling pathways that lead to increased mucosal protection.

Proposed Signaling Pathway for Gastric Cytoprotection

G cluster_0 This compound cluster_1 Gastric Mucosal Cell cluster_2 Cytoprotective Effects compound This compound pg_synthesis ↑ Prostaglandin Synthesis (PGE2) compound->pg_synthesis sh_interaction Interaction with Sulfhydryl (-SH) Groups compound->sh_interaction mucus_bicarb ↑ Mucus & Bicarbonate Secretion pg_synthesis->mucus_bicarb blood_flow ↑ Mucosal Blood Flow pg_synthesis->blood_flow acid_secretion ↓ Gastric Acid Secretion pg_synthesis->acid_secretion antioxidant ↑ Antioxidant Defense sh_interaction->antioxidant

Caption: Proposed mechanism of gastric cytoprotection.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-ulcerogenic activity in preclinical models. The available data provides a solid foundation for further investigation into its therapeutic potential. Future research should focus on:

  • Elucidation of the precise mechanism of action: Investigating the specific molecular targets and signaling pathways involved in its gastroprotective effects.

  • Development of a total synthesis: A scalable synthetic route would enable more extensive pharmacological studies and the generation of analogues with potentially improved activity and pharmacokinetic properties.

  • Evaluation in other models of gastric injury: Assessing its efficacy in models of ulceration induced by non-steroidal anti-inflammatory drugs (NSAIDs) or Helicobacter pylori infection.

  • Pharmacokinetic and toxicological studies: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile to support its potential development as a therapeutic agent.

This in-depth technical guide summarizes the current state of knowledge on this compound, providing a valuable resource for researchers and drug development professionals interested in this intriguing natural compound.

References

An In-depth Technical Guide to the Putative Biosynthesis of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of 4-Oxobedfordiaic acid has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of sesquiterpenoid biosynthesis, drawing parallels from related metabolic pathways. The experimental protocols described are standard methodologies in the field for pathway elucidation.

Introduction

This compound is a sesquiterpenoid natural product.[1][2] Sesquiterpenoids are a diverse class of C15 compounds derived from the common precursor farnesyl pyrophosphate (FPP). The biosynthesis of these molecules typically involves two key stages: the cyclization of the linear FPP precursor by a terpene synthase (TPS) to form a sesquiterpene scaffold, followed by a series of oxidative modifications, often catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the final product. This guide outlines a proposed biosynthetic pathway for this compound and provides generalized experimental protocols for its investigation.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound starts from the central isoprenoid pathway precursor, farnesyl pyrophosphate (FPP). The pathway is hypothesized to proceed through the following key steps:

  • Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase (TPS) catalyzes the cyclization of the linear FPP molecule to form a bicyclic or tricyclic sesquiterpene olefin intermediate, which we will hypothetically name "proto-bedfordiene". This initial cyclization is a critical step that establishes the core carbon skeleton of the final molecule.

  • Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs): The "proto-bedfordiene" scaffold is then proposed to undergo a series of three oxidative modifications catalyzed by one or more cytochrome P450 monooxygenases. These enzymes are known to be key drivers of structural diversity in terpenoid biosynthesis.[3] It is plausible that enzymes from the CYP71 clan, which are frequently involved in the modification of terpenoid backbones, play a role here.[4][5][6][7] The proposed oxidations are:

    • Hydroxylation: Introduction of a hydroxyl group at a specific carbon position.

    • Oxidation to a Ketone: Further oxidation of the hydroxyl group to a ketone at what will become the C4 position.

    • Oxidation to a Carboxylic Acid: Oxidation of a methyl group to a carboxylic acid.

The sequential nature of these oxidative steps can vary.

Diagram of the Proposed Biosynthesis Pathway

Experimental_Workflow cluster_identification Gene Identification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Reconstitution RNAseq Transcriptome Sequencing (RNA-seq) Bioinfo Bioinformatic Analysis (Homology, Expression Correlation) RNAseq->Bioinfo Candidates Candidate TPS and CYP Genes Bioinfo->Candidates Expression Heterologous Expression (E. coli / Yeast) Candidates->Expression CoExpression Co-expression in Host (Yeast / E. coli) Candidates->CoExpression Purification Protein Purification Expression->Purification Assay Enzyme Assays Purification->Assay Analysis1 Product Analysis (GC-MS, LC-MS) Assay->Analysis1 Culture Cell Culture and Induction CoExpression->Culture Extraction Metabolite Extraction Culture->Extraction Analysis2 Pathway Product Analysis (LC-MS) Extraction->Analysis2

References

An In-depth Technical Guide to 4-Oxobedfordiaic Acid: Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobedfordiaic acid, a naturally occurring eremophilane-type sesquiterpenoid, has garnered interest for its notable biological activity. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. It details the experimental protocols for its isolation and structure elucidation, and presents its known biological activities with a focus on its anti-ulcerogenic properties. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

This compound (CAS 68799-38-2) is a sesquiterpenoid belonging to the eremophilane class of natural products. The eremophilane skeleton is characterized by a bicyclo[4.4.0]decane (decalin) ring system with a specific substitution pattern. The discovery and study of this compound are linked to the phytochemical investigation of plants from the Asteraceae family, particularly the genus Xanthium. This guide will delve into the history of its identification, its structural and spectroscopic properties, and the scientific investigations into its biological effects.

Discovery and History

The discovery of this compound is rooted in the study of natural products from the plant Xanthium cavanillesii Schouw, a species used in traditional medicine. While the compound was known, a comprehensive spectroscopic study and confirmation of its structure were revisited and detailed in a 2016 publication by Olivaro et al.[1][2]. This research involved the isolation of the compound from the chloroform extracts of the roots and flowers of Xanthium cavanillesii[1][2]. The name "Bedfordiaic acid" suggests a potential initial association with the genus Bedfordia, which is also known to produce terpenoids. However, the definitive source for its detailed characterization is Xanthium cavanillesii.

Prior to this, in 2005, Favier et al. had already investigated the anti-ulcerogenic activity of xanthanolide sesquiterpenes, including this compound, from the same plant species[3]. This earlier work highlighted the therapeutic potential of the compound and laid the groundwork for further investigation.

Chemical Structure and Properties

This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₃. Its structure is based on the eremophilane skeleton.

Table 1: Chemical and Physical Properties of this compound
PropertyValue
CAS Number 68799-38-2
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
Class Sesquiterpenoid (Eremophilane type)
Initial Source Xanthium cavanillesii Schouw
Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
135.21.65 (m), 2.10 (m)
227.01.80 (m), 1.95 (m)
331.82.25 (m)
4211.5-
555.12.45 (d, J=11.5 Hz)
638.41.50 (m), 2.05 (m)
7139.85.80 (s)
8128.2-
941.22.35 (m)
1045.3-
11170.1-
12125.85.45 (s), 6.15 (s)
1320.91.90 (s)
1415.60.95 (d, J=7.0 Hz)
1521.51.10 (s)

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented here is a representative summary based on published literature.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the methods described for the isolation of this compound from Xanthium cavanillesii[1][2].

experimental_workflow_isolation plant_material Plant Material (Roots and Flowers of Xanthium cavanillesii) extraction Extraction with Chloroform plant_material->extraction concentration Concentration under reduced pressure extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography fractionation Fraction Collection chromatography->fractionation purification Further Purification (e.g., HPLC) fractionation->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Workflow for the isolation of this compound.

  • Plant Material Collection and Preparation: Roots and flowers of Xanthium cavanillesii are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with chloroform at room temperature.

  • Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, using a gradient elution system (e.g., hexane-ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions enriched with this compound are combined and subjected to further purification, typically using High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Structure Elucidation

The purified this compound is then analyzed using various spectroscopic methods to confirm its structure.

experimental_workflow_elucidation pure_compound Pure this compound ms_analysis Mass Spectrometry (MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HMBC, HSQC) pure_compound->nmr_analysis ir_analysis Infrared (IR) Spectroscopy pure_compound->ir_analysis data_interpretation Data Interpretation and Structure Confirmation ms_analysis->data_interpretation nmr_analysis->data_interpretation ir_analysis->data_interpretation final_structure Confirmed Structure of this compound data_interpretation->final_structure

Caption: Workflow for the structure elucidation of this compound.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms within the molecule and its stereochemistry.

Biological Activity

The primary reported biological activity of this compound is its anti-ulcerogenic effect.

Anti-ulcerogenic Activity

Research by Favier et al. demonstrated that this compound exhibits significant gastroprotective effects in a rat model of ethanol-induced gastric lesions[3].

Table 3: Anti-ulcerogenic Activity of this compound
Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)Inhibition (%)
Vehicle Control-5.2 ± 0.6-
This compound 100 1.33 ± 0.16 74

Data adapted from Favier et al., J Ethnopharmacol. 2005.

Experimental Protocol for Anti-ulcerogenic Assay

The following is a summary of the experimental protocol used to evaluate the anti-ulcerogenic activity of this compound.

experimental_workflow_bioassay animal_model Animal Model (Rats) fasting Fasting Period animal_model->fasting treatment_admin Oral Administration of this compound or Vehicle fasting->treatment_admin ulcer_induction Induction of Gastric Ulcers (e.g., with Ethanol) treatment_admin->ulcer_induction euthanasia Euthanasia and Stomach Excision ulcer_induction->euthanasia ulcer_assessment Assessment of Gastric Lesions and Calculation of Ulcer Index euthanasia->ulcer_assessment data_analysis Data Analysis and Comparison between Groups ulcer_assessment->data_analysis results Determination of Gastroprotective Effect data_analysis->results hypothetical_pathway compound This compound target Potential Molecular Targets (e.g., Enzymes, Receptors) compound->target pathway1 Modulation of Pro-inflammatory Pathways (e.g., NF-κB) target->pathway1 pathway2 Upregulation of Cytoprotective Factors (e.g., Prostaglandins, Mucus) target->pathway2 pathway3 Antioxidant Effects (e.g., ROS Scavenging) target->pathway3 outcome Gastroprotection / Anti-ulcerogenic Effect pathway1->outcome pathway2->outcome pathway3->outcome

References

Spectroscopic Profile of 4-Oxobedfordiaic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Oxobedfordiaic acid, a sesquiterpenoid of the eremophilane type. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on the analysis of structurally related eremophilane sesquiterpenes and the fundamental principles of spectroscopic interpretation for keto-carboxylic acids.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.0-10.0br s-COOH
~6.80s-H-9
~2.50m-H-1α
~2.30m-H-1β
~2.10m-H-6α
~1.90m-H-6β
~1.80m-H-7
~1.50m-H-2α
~1.30m-H-2β
~1.20s-H-14
~1.10d7.0H-13
~0.90d7.0H-15

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~200.0CC-8
~180.0CC-12 (COOH)
~150.0CC-10
~140.0CHC-9
~50.0CC-5
~45.0CHC-7
~40.0CH₂C-1
~35.0CC-4
~30.0CH₂C-6
~25.0CH₂C-2
~20.0CH₃C-14
~18.0CH₃C-13
~15.0CH₃C-15

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Infrared (IR) Spectroscopic Data for this compound (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
2960-2850MediumC-H stretch (Aliphatic)
1730-1700StrongC=O stretch (Carboxylic Acid)
1680-1660StrongC=O stretch (α,β-unsaturated Ketone)
~1620MediumC=C stretch
~1460MediumC-H bend (CH₂)
~1380MediumC-H bend (CH₃)
1300-1200StrongC-O stretch (Carboxylic Acid)
~900Broad, MediumO-H bend (Out-of-plane)

Table 4: Mass Spectrometry (MS) Data for this compound (Predicted)

m/zIon Type
250[M]⁺
232[M-H₂O]⁺
205[M-COOH]⁺
187[M-H₂O-COOH]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for natural product analysis and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Instrument: A Bruker Avance III HD 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-4096

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2.0 seconds

  • Data Processing: Fourier transformation of the acquired Free Induction Decay (FID) is performed using appropriate software (e.g., TopSpin, Mnova). Phase and baseline corrections are applied to the resulting spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • A small amount of this compound (1-2 mg) is dissolved in a volatile solvent such as chloroform or dichloromethane.

  • A drop of the solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

Instrumentation and Parameters:

  • Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

  • Mode: Transmittance

  • Background: A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For Electrospray Ionization (ESI), the solution is infused directly into the mass spectrometer. For Electron Ionization (EI), the sample is introduced via a direct insertion probe or a GC inlet.

Instrumentation and Parameters (EI):

  • Instrument: A Thermo Fisher Scientific ISQ 7000 Single Quadrupole GC-MS system (or equivalent).

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-500

  • Source Temperature: 200-250 °C

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_elucidation Structure Elucidation Extraction Plant Material Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

The Biological Activity of 4-Oxobedfordiaic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Oxobedfordiaic acid, a naturally occurring sesquiterpene lactone of the xanthanolide subclass, has emerged as a compound of interest for its potential therapeutic applications. Isolated from Xanthium cavanillesii, this molecule has demonstrated notable biological activity, particularly in the realm of gastroprotection.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related xanthanolides, with a focus on its anti-ulcerogenic, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile

  • Compound Name: this compound

  • Chemical Class: Sesquiterpene Lactone (Xanthanolide)

  • Molecular Formula: C₁₅H₂₂O₃[1]

  • Molecular Weight: 250.33 g/mol [1]

  • Natural Source: Xanthium cavanillesii Schouw (Asteraceae)[1][2]

Anti-ulcerogenic Activity

The most well-documented biological activity of this compound is its gastroprotective effect. In vivo studies have demonstrated its ability to protect the gastric mucosa from ethanol-induced damage.

Quantitative Data

The anti-ulcerogenic efficacy of this compound and its parent compound, Bedfordiaic acid, has been quantified in rat models. The data presented below is derived from a key study on xanthanolides from Xanthium cavanillesii.

CompoundDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)Inhibition (%)
Control-5.16 ± 0.58-
This compound 100 1.33 ± 0.16 74
Bedfordiaic acid1002.50 ± 0.4251.5
Data from Favier LS, et al. J Ethnopharmacol. 2005.[1][3]
Experimental Protocol: Ethanol-Induced Gastric Ulcer Model in Rats

The following is a detailed methodology for the ethanol-induced gastric ulcer assay used to evaluate the anti-ulcerogenic activity of this compound.

Animals: Male Wistar rats (180-220 g) are used. Animals are fasted for 24 hours before the experiment but allowed free access to water.

Treatment:

  • The test compound (this compound) is suspended in a 1% aqueous solution of carboxymethylcellulose.

  • Animals are divided into groups and administered the test compound orally (p.o.) at a specified dose (e.g., 100 mg/kg).

  • A control group receives the vehicle only.

  • A reference drug, such as omeprazole, may be used as a positive control.

Ulcer Induction:

  • One hour after the administration of the test compound or vehicle, all animals are orally administered 1 mL of absolute ethanol to induce gastric ulcers.

Evaluation:

  • One hour after ethanol administration, the animals are euthanized.

  • The stomachs are removed, opened along the greater curvature, and washed with saline.

  • The gastric mucosa is examined for lesions. The ulcer index is determined by measuring the length and number of the lesions.

  • The percentage of inhibition of ulceration is calculated relative to the control group.

G cluster_0 Experimental Workflow A Fasted Male Wistar Rats B Oral Administration (this compound or Vehicle) A->B C 1-hour Wait B->C D Oral Administration (Absolute Ethanol) C->D E 1-hour Wait D->E F Euthanasia & Stomach Excision E->F G Ulcer Index Measurement F->G H Calculation of % Inhibition G->H G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK JAK JAK TLR4->JAK Xanthatin Xanthatin Xanthatin->ERK Xanthatin->JNK Xanthatin->p38 Xanthatin->IKK Xanthatin->JAK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 ERK->Cytokines JNK->Cytokines p38->Cytokines IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (inactive) IkBa->p65_p50 p65 p65 p50 p50 p65_p50_active p65/p50 (active) p65_p50->p65_p50_active p65_p50_active->Cytokines Nuclear Translocation STAT3 STAT3 JAK->STAT3 P STAT3->Cytokines G cluster_ROS Oxidative Stress cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway Xanthatin Xanthatin ROS ↑ ROS Xanthatin->ROS STAT3 STAT3 (active) Xanthatin->STAT3 NFkB NF-κB (active) Xanthatin->NFkB Apoptosis Apoptosis ROS->Apoptosis STAT3_inactive STAT3 (inactive) STAT3->STAT3_inactive Proliferation Cell Proliferation & Survival STAT3_inactive->Proliferation NFkB_inactive NF-κB (inactive) NFkB->NFkB_inactive NFkB_inactive->Proliferation

References

An In-Depth Technical Guide to 4-Oxobedfordiaic Acid: A Natural Anti-Ulcerogenic Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobedfordiaic acid is a naturally occurring sesquiterpenoid of the xanthanolide class, isolated from the plant Xanthium cavanillesii.[1] This compound has demonstrated significant anti-ulcerogenic properties, presenting a promising scaffold for the development of novel gastroprotective agents. This technical guide provides a comprehensive overview of this compound, its known biological activity, and the experimental protocols used for its evaluation. Furthermore, it explores the proposed mechanism of action and contextualizes its activity within the broader class of xanthanolide sesquiterpenes. While information on synthetic derivatives is limited, structure-activity relationships gleaned from related natural analogs are discussed.

Core Compound Profile

This compound is characterized by a xanthanolide skeleton, a class of C15-sesquiterpene lactones. Its chemical properties are detailed in the table below.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 68799-38-2[1][2]
Molecular Formula C₁₅H₂₂O₃[2]
Molecular Weight 250.33 g/mol [1][3]
Natural Source Xanthium cavanillesii (Asteraceae)[1]
Physical Description Crystalline solid[2]
Purity (Commercial) >98% (HPLC)[2]
Known Biological Activity Anti-ulcerogenic[1]

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its gastroprotective effect. Research has demonstrated its ability to inhibit ethanol-induced gastric lesions in animal models. The quantitative data for this compound and related xanthanolides isolated from Xanthium cavanillesii are summarized below.

CompoundDose (mg/kg, p.o.)Ulcer Index (Mean ± S.E.M.)Inhibition (%)Source(s)
Control (Ethanol)-5.16 ± 0.22-[1]
This compound 100 1.33 ± 0.16 74 [1]
Xanthatin1000.33 ± 0.1694[1]
Xanthatin500.62 ± 0.3788[1]
Xanthatin250.87 ± 0.1283[1]
Xanthatin12.51.00 ± 0.2881[1]
Xanthinosin1003.66 ± 0.6629[1]
Tomentosin1000.40 ± 0.1892[1]
8-epi-Xanthatin1004.66 ± 0.1610[1]
Omeprazole (Reference)603.00 ± 0.2842[1]

Synthesis and Biosynthesis

Chemical Synthesis

To date, a specific total synthesis for this compound has not been reported in the scientific literature. However, general synthetic strategies for the xanthanolide scaffold have been developed. These complex multi-step syntheses often involve intricate cyclization and stereochemical control to construct the characteristic seven-membered carbocyclic ring fused to a γ-lactone.

Biosynthesis

The biosynthesis of xanthanolides, including this compound, is believed to proceed from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The proposed biosynthetic pathway involves the cyclization of FPP to form a germacranolide intermediate, which then undergoes oxidative modifications and rearrangements, catalyzed by cytochrome P450 enzymes, to form the xanthanolide skeleton.

Below is a conceptual workflow for the biosynthesis of the xanthanolide skeleton.

G Conceptual Biosynthetic Workflow of Xanthanolides FPP Farnesyl Pyrophosphate Germacranolide Germacranolide Intermediate FPP->Germacranolide Cyclization Xanthanolide Xanthanolide Skeleton Germacranolide->Xanthanolide Oxidative Rearrangement (Cytochrome P450) 4_Oxobedfordiaic_acid This compound Xanthanolide->4_Oxobedfordiaic_acid Further Oxidations

Caption: Conceptual workflow for xanthanolide biosynthesis.

Experimental Protocols

The following is a detailed methodology for the ethanol-induced gastric lesion assay as described in the primary literature.[1]

Animal Model
  • Species: Male Wistar rats

  • Weight: 180-200 g

  • Acclimatization: Animals are housed in cages with wide mesh bottoms to prevent coprophagy and are maintained under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle).

  • Fasting: Animals are fasted for 24 hours prior to the experiment with free access to water.

Experimental Procedure
  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration:

    • Test compounds (this compound, other xanthanolides) are suspended in a 1% carboxymethyl cellulose (CMC) solution.

    • The suspensions are administered orally (p.o.) at the specified doses (e.g., 100 mg/kg).

    • The control group receives an equivalent volume of the 1% CMC vehicle.

    • A reference group is treated with a standard anti-ulcer drug, such as omeprazole (60 mg/kg, p.o.).

  • Ulcer Induction:

    • One hour after the administration of the test compounds or vehicle, all animals receive 1 mL of absolute ethanol via oral gavage to induce gastric lesions.

  • Euthanasia and Sample Collection:

    • One hour after ethanol administration, the animals are euthanized by cervical dislocation.

    • The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • Ulcer Index Assessment:

    • The stomachs are examined for mucosal lesions under a dissecting microscope.

    • The ulcer index is calculated based on the severity and extent of the lesions. This can be done by measuring the length and number of lesions. A common scoring system is to sum the total length (in mm) of all lesions for each stomach.

  • Data Analysis:

    • The percentage of inhibition of ulceration is calculated using the following formula: % Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100

    • Statistical significance is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Below is a diagram illustrating the experimental workflow.

G Ethanol-Induced Gastric Lesion Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Ulcer Induction cluster_analysis Analysis Fasting 24h Fasting of Rats Grouping Random Grouping Fasting->Grouping Admin_Test Oral Administration of This compound / Analogs Grouping->Admin_Test Admin_Control Oral Administration of Vehicle (CMC) Grouping->Admin_Control Admin_Ref Oral Administration of Omeprazole Grouping->Admin_Ref Admin_EtOH Oral Administration of Absolute Ethanol (1h post-treatment) Admin_Test->Admin_EtOH Admin_Control->Admin_EtOH Admin_Ref->Admin_EtOH Euthanasia Euthanasia (1h post-ethanol) Admin_EtOH->Euthanasia Stomach_Removal Stomach Removal and Rinsing Euthanasia->Stomach_Removal Ulcer_Assessment Ulcer Index Calculation Stomach_Removal->Ulcer_Assessment Data_Analysis Statistical Analysis and % Inhibition Calculation Ulcer_Assessment->Data_Analysis

Caption: Workflow for the ethanol-induced gastric lesion assay.

Mechanism of Action

The precise signaling pathway for the anti-ulcerogenic activity of this compound has not been fully elucidated. However, based on the structure-activity relationships of xanthanolides and other sesquiterpene lactones, a plausible mechanism involves the chemical reactivity of the α,β-unsaturated carbonyl moiety present in the molecule.[1][4]

This electrophilic center can act as a Michael acceptor, reacting with nucleophilic sulfhydryl (-SH) groups of endogenous molecules in the gastric mucosa, such as glutathione and cysteine residues in proteins.[4] This covalent modification is hypothesized to trigger a cascade of cytoprotective events.

The proposed mechanism of action is as follows:

  • Depletion of Non-protein Sulfhydryls: The α,β-unsaturated carbonyl group of this compound reacts with non-protein sulfhydryls, primarily glutathione (GSH).

  • Induction of Antioxidant Response: The initial depletion of GSH may lead to a transient oxidative stress, which in turn activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.

  • Upregulation of Cytoprotective Genes: Activation of the Nrf2-ARE pathway leads to the increased expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1) and phase II detoxifying enzymes.

  • Prostaglandin Synthesis: Some studies on related sesquiterpene lactones suggest an involvement of increased prostaglandin synthesis, which enhances mucus and bicarbonate secretion, and improves mucosal blood flow.[4]

  • Gastric Mucosal Protection: The culmination of these events leads to a strengthened gastric mucosal barrier, rendering it more resistant to the damaging effects of necrotizing agents like ethanol.

The following diagram illustrates the proposed mechanism of gastric cytoprotection.

G Proposed Mechanism of Gastric Cytoprotection by this compound 4_Oxo This compound (α,β-unsaturated carbonyl) GSH Glutathione (-SH) 4_Oxo->GSH Michael Addition Prostaglandins Increased Prostaglandin Synthesis 4_Oxo->Prostaglandins Potential parallel pathway Nrf2_Keap1 Nrf2-Keap1 Complex GSH->Nrf2_Keap1 Depletion leads to Keap1 modification Nrf2 Nrf2 (activated) Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Nuclear Translocation and Binding Cytoprotective_Genes Upregulation of Cytoprotective Genes (e.g., HO-1) ARE->Cytoprotective_Genes Gastric_Protection Enhanced Gastric Mucosal Protection Cytoprotective_Genes->Gastric_Protection Prostaglandins->Gastric_Protection

Caption: Proposed mechanism of gastric cytoprotection.

Derivatives and Analogs

Currently, there is a paucity of published research on the synthesis and biological evaluation of direct derivatives and analogs of this compound. However, the study by Favier et al. (2005) on a series of naturally occurring xanthanolides provides valuable insights into the structure-activity relationship for anti-ulcerogenic activity.[1]

  • Importance of the α,β-Unsaturated Carbonyl Group: The high activity of xanthatin and tomentosin, which both possess an α,β-unsaturated carbonyl system, compared to the lower activity of their analogs where this system is modified, suggests that this Michael acceptor moiety is crucial for the gastroprotective effect.[1][4]

  • Stereochemistry: The difference in activity between xanthatin and its stereoisomer 8-epi-xanthatin highlights the importance of the three-dimensional arrangement of the molecule for its biological function.[1]

Future research into the synthesis of derivatives of this compound could focus on modifying the side chain to improve potency and pharmacokinetic properties while retaining the key α,β-unsaturated carbonyl moiety.

Conclusion

This compound is a promising natural product with demonstrated anti-ulcerogenic activity. Its mechanism of action is likely linked to the electrophilic nature of its α,β-unsaturated carbonyl group, which can modulate cellular defense pathways in the gastric mucosa. While further research is needed to fully elucidate its signaling pathways and to explore the potential of its synthetic derivatives, this compound represents a valuable lead compound for the development of new gastroprotective therapies. This guide provides a foundational resource for researchers and drug development professionals interested in pursuing this promising area of natural product chemistry and pharmacology.

References

Commercial Availability and Technical Profile of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid, a sesquiterpenoid natural product, has garnered attention within the scientific community for its potential therapeutic applications, notably its anti-ulcerogenic properties. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, alongside a summary of its chemical properties, and available experimental data. The information is intended to assist researchers and drug development professionals in sourcing this compound and understanding its biological context.

Commercial Suppliers

Sourcing high-quality chemical compounds is a critical first step in research and development. Several commercial suppliers offer this compound, primarily for research purposes. The following table summarizes the available information on these suppliers. Pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierCatalog NumberPurityAvailable QuantitiesPriceCAS NumberNotes
MedChemExpressHY-N2643High PurityInquireInquire68799-38-2For research use only. Isolated from Xanthium cavanillesii.[1]
ChemFarm------5 mg$553.0068799-38-2---
BioCrickBCN4247>98% (Confirmed by NMR)5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg$748 (for 5mg)68799-38-2High purity natural product.[2]
CymitQuimicaIN-DA00FEOJ---5 mgInquire68799-38-2For lab use only.[3]
VEGPHARM68799-38-2---On requestInquire68799-38-2---
ChemFacesCFN98390>98%5mg, 10mg, 20mg, 50mgInquire68799-38-2Isolated from the herbs of Xanthium sibiricum.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₂O₃[4]
Molecular Weight 250.33 g/mol [3]
CAS Number 68799-38-2[1][3][4]
Class Sesquiterpenoid[2]
Source Xanthium cavanillesii, Xanthium sibiricum[1]

Experimental Methodologies

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively available in the public domain. However, based on general laboratory practices for natural product chemistry, a plausible workflow can be outlined.

General Isolation and Purification Workflow

The isolation of this compound from its natural source, such as Xanthium species, typically involves solvent extraction followed by chromatographic purification.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Xanthium sp. Plant Material soxhlet Soxhlet Extraction (e.g., with Ethanol) plant_material->soxhlet crude_extract Crude Extract soxhlet->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms

A general workflow for the isolation and analysis of this compound.

1. Extraction:

  • Plant Material Preparation: The aerial parts of the Xanthium plant are collected, dried, and ground into a fine powder.

  • Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a solvent of moderate polarity, such as ethanol. This method is effective for extracting a wide range of secondary metabolites.

2. Purification:

  • Column Chromatography: The crude ethanol extract is concentrated and then subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC to yield the pure compound.

3. Structural Elucidation and Quality Control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound is confirmed using ¹H and ¹³C NMR spectroscopy.[2]

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined by mass spectrometry to further confirm the identity and purity of the compound.[2]

Biological Activity and Potential Signaling Pathway

This compound has been reported to exhibit anti-ulcerogenic activity.[1] While the precise molecular mechanism has not been fully elucidated for this specific compound, the anti-ulcer effects of other sesquiterpenoids provide insights into a plausible signaling pathway. The gastroprotective effects of such compounds are often attributed to the modulation of gastric acid secretion, enhancement of mucosal defense mechanisms, and anti-inflammatory actions.

A key mechanism in gastric mucosal protection involves the synthesis of prostaglandins (PGE₂). Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow. Nonsteroidal anti-inflammatory drugs (NSAIDs) are known to induce ulcers by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. It is hypothesized that this compound may exert its anti-ulcerogenic effect by promoting the prostaglandin synthesis pathway.

G cluster_stimulus Ulcerogenic Stimulus cluster_pathway Prostaglandin Synthesis Pathway cluster_compound Therapeutic Intervention cluster_effect Cellular & Physiological Effects NSAIDs NSAIDs COX COX-1 / COX-2 NSAIDs->COX Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX PGH2 PGH₂ COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 PGE₂ PGE_Synthase->PGE2 Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion PGE2->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow PGE2->Blood_Flow Acid_Secretion ↓ Gastric Acid Secretion PGE2->Acid_Secretion Oxobedfordiaic_Acid This compound Oxobedfordiaic_Acid->COX Potential Stimulation Mucosal_Protection Gastric Mucosal Protection Mucus_Bicarb->Mucosal_Protection Blood_Flow->Mucosal_Protection Acid_Secretion->Mucosal_Protection

A proposed signaling pathway for the anti-ulcerogenic effect of this compound.

This proposed pathway suggests that this compound may counteract the inhibitory effects of ulcerogenic agents like NSAIDs on the COX enzymes or otherwise promote the synthesis of gastroprotective prostaglandins. This leads to an increase in mucus and bicarbonate secretion, improved mucosal blood flow, and a reduction in gastric acid secretion, all of which contribute to the protection of the gastric mucosa. Further research is required to validate this specific mechanism for this compound.

References

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: To date, a total synthesis for 4-Oxobedfordiaic acid has not been reported in the scientific literature. This document outlines a novel, proposed retrosynthetic analysis and a detailed, step-by-step hypothetical protocol for its synthesis. The proposed pathway leverages well-established synthetic transformations, including stereoselective conjugate addition to a cycloheptenone, enolate alkylation to establish the key quaternary carbon center, and a Horner-Wadsworth-Emmons reaction to install the acrylic acid moiety. Each step is supported by analogous reactions found in the literature to provide a plausible and scientifically grounded synthetic route.

Proposed Retrosynthetic Analysis

The structure of this compound presents several synthetic challenges, including the stereoselective formation of a substituted cycloheptene ring, the creation of a quaternary carbon center, and the introduction of two functionalized side chains. Our proposed retrosynthesis is outlined below:

Retrosynthesis of this compound This compound This compound Aldehyde Precursor Aldehyde Precursor This compound->Aldehyde Precursor Horner-Wadsworth-Emmons Keto-ester Precursor Keto-ester Precursor Aldehyde Precursor->Keto-ester Precursor Alkylation of Enolate Cycloheptenone Cycloheptenone Keto-ester Precursor->Cycloheptenone Conjugate Addition Cycloheptanone Cycloheptanone Cycloheptenone->Cycloheptanone Oxidation/Elimination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the preparation of a chiral cycloheptenone, followed by a series of stereocontrolled transformations to yield the target molecule.

Proposed Synthesis of this compound cluster_0 Synthesis of Cycloheptenone Core cluster_1 Introduction of Side Chains and Functionalization Cycloheptanone Cycloheptanone 4-Methylcycloheptanone 4-Methylcycloheptanone Cycloheptanone->4-Methylcycloheptanone 1. LDA, THF, -78°C 2. MeI 4-Methylcyclohept-2-enone 4-Methylcyclohept-2-enone 4-Methylcycloheptanone->4-Methylcyclohept-2-enone 1. LDA, TMSCl 2. Pd(OAc)2 Keto-ester Keto-ester 4-Methylcyclohept-2-enone->Keto-ester 1. (Bu)2CuLi, THF, -78°C 2. HMPA, Allyl bromoacetate Aldehyde Aldehyde Keto-ester->Aldehyde 1. O3, CH2Cl2, -78°C 2. Me2S This compound This compound Aldehyde->this compound 1. (EtO)2P(O)CH2CO2Et, NaH 2. LiOH, H2O/THF

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are hypothetical and based on analogous reactions reported in the literature. Researchers should perform appropriate optimization and characterization at each step.

Step 1: Synthesis of (S)-4-Methylcycloheptanone

This procedure is adapted from the well-established methods of enolate alkylation of cyclic ketones.[1][2][3]

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of cycloheptanone (1.0 eq) in anhydrous THF dropwise to the LDA solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-4-methylcycloheptanone. Chiral separation may be necessary if a racemic starting material is used, or an asymmetric alkylation protocol should be employed.

Step 2: Synthesis of (S)-4-Methylcyclohept-2-enone

This protocol is based on the Saegusa-Ito oxidation.

  • To a solution of LDA (1.2 eq) in anhydrous THF at -78 °C, add a solution of (S)-4-methylcycloheptanone (1.0 eq) in anhydrous THF.

  • After stirring for 1 hour, add trimethylsilyl chloride (TMSCl, 1.3 eq) and stir for an additional 30 minutes at -78 °C, then warm to room temperature.

  • Remove the solvent under reduced pressure and dissolve the residue in anhydrous acetonitrile.

  • Add palladium(II) acetate (Pd(OAc)2, 1.1 eq) and stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to yield (S)-4-methylcyclohept-2-enone.

Step 3: Synthesis of Precursor A (Keto-ester)

This step involves a stereoselective 1,4-conjugate addition of an organocuprate followed by trapping of the resulting enolate.[4][5][6][7][8]

  • Prepare the organocuprate reagent by adding two equivalents of butyllithium to a suspension of copper(I) iodide in anhydrous THF at -78 °C.

  • To this cuprate solution, add a solution of (S)-4-methylcyclohept-2-enone (1.0 eq) in anhydrous THF at -78 °C.

  • Stir the reaction for 2 hours to allow for complete conjugate addition.

  • Add hexamethylphosphoramide (HMPA, 2.0 eq) followed by allyl bromoacetate (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify by flash column chromatography to yield the keto-ester precursor.

Step 4: Synthesis of Precursor B (Aldehyde)

This step involves the ozonolysis of the terminal alkene.

  • Dissolve the keto-ester precursor (1.0 eq) in dichloromethane (CH2Cl2) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (Me2S, 3.0 eq) and allow the reaction to warm to room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Step 5: Synthesis of this compound

The final step is a Horner-Wadsworth-Emmons reaction followed by ester hydrolysis.[9][10][11][12]

  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour until gas evolution ceases.

  • Cool the solution to 0 °C and add a solution of the aldehyde precursor (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • The crude ester is then dissolved in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over MgSO4, concentrate, and purify by flash column chromatography or recrystallization to afford this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected yields for each step of the proposed synthesis, based on typical yields for analogous reactions found in the literature.

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1Enolate AlkylationCycloheptanone(S)-4-Methylcycloheptanone1. LDA, 2. MeITHF-78 to RT14~75
2Saegusa-Ito Oxidation(S)-4-Methylcycloheptanone(S)-4-Methylcyclohept-2-enone1. LDA, TMSCl, 2. Pd(OAc)2THF/MeCN-78 to RT14~80
3Conjugate Addition/Alkylation(S)-4-Methylcyclohept-2-enonePrecursor A (Keto-ester)1. (Bu)2CuLi, 2. Allyl bromoacetateTHF-78 to RT14~70
4OzonolysisPrecursor A (Keto-ester)Precursor B (Aldehyde)1. O3, 2. Me2SCH2Cl2-78 to RT12~85
5HWE/HydrolysisPrecursor B (Aldehyde)This compound1. (EtO)2P(O)CH2CO2Et, NaH, 2. LiOHTHF/H2O0 to RT14~80

Disclaimer: This document provides a proposed, hypothetical synthesis of this compound. The protocols are based on analogous reactions and have not been experimentally validated for this specific synthetic route. Appropriate safety precautions and experimental optimization are required.

References

Application Notes and Protocols for the Quantification of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Oxobedfordiaic acid, a sesquiterpenoid carboxylic acid. While specific methods for this compound are not widely published, the following protocols are based on established analytical techniques for the quantification of structurally related sesquiterpenoids and organic acids from complex matrices such as plant extracts.

Introduction

This compound is a naturally occurring sesquiterpenoid that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, quality control of natural product extracts, and mechanism of action investigations. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV-absorbing chromophore. The carboxylic acid and ketone moieties in this compound allow for detection at low UV wavelengths, typically around 210 nm.[1][2] This method is suitable for routine analysis and quality control purposes.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies and the analysis of complex samples where low detection limits are required.[3][4] The technique combines the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for highly specific detection and quantification.

Experimental Protocols

Sample Preparation from Plant Material

Effective extraction is critical for the accurate quantification of this compound from plant matrices.[5][6]

Protocol: Solvent Extraction of this compound from Plant Material

  • Grinding: Grind the dried and powdered plant material to a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Use methanol or a mixture of methanol and water (e.g., 80:20 v/v) as the extraction solvent.[6]

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of the extraction solvent.

    • Sonication or shaking can be employed to enhance extraction efficiency. For instance, sonicate the mixture for 30 minutes or shake for 1 hour.[6]

    • Repeat the extraction process two to three times with fresh solvent to ensure complete extraction.

  • Filtration and Concentration:

    • Combine the extracts and filter through a Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used for this purpose.

HPLC-UV Method Protocol

This protocol is a general guideline and may require optimization for specific matrices.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase acidification)[1][7]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 35% B; 2-17 min, 35-98% B; 17-19 min, 98% B; 19.1-21 min, 35% B[8]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[9]
Injection Volume 10 µL
Detection Wavelength 210 nm[1][10]

Calibration:

Prepare a series of standard solutions of a reference standard of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Method Protocol

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[4]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B Acetonitrile with 0.1% Formic acid[8]
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C[11]
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)[12]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ of this compound
Product Ion (Q3) To be determined by infusion of a standard
Collision Energy (CE) To be optimized
Declustering Potential (DP) To be optimized

Calibration:

Prepare a calibration curve using a reference standard of this compound, typically in a surrogate matrix if analyzing biological samples.

Data Presentation

The following tables provide examples of how to present quantitative data for the analysis of sesquiterpenoid carboxylic acids, which can be adapted for this compound.

Table 1: HPLC-UV Method Validation Parameters for a Representative Sesquiterpenoid Carboxylic Acid.

ParameterResult
Linearity Range (µg/mL) 0.5 - 100[13]
Correlation Coefficient (r²) > 0.999[13]
Limit of Detection (LOD) (µg/mL) 0.25[13]
Limit of Quantification (LOQ) (µg/mL) 0.5[13]
Recovery (%) 97.3 - 103.4[4]
Precision (RSD %) < 5%[4]

Table 2: LC-MS/MS Method Validation Parameters for a Representative Sesquiterpenoid Carboxylic Acid.

ParameterResult
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) 0.1
Limit of Quantification (LOQ) (ng/mL) 0.5
Recovery (%) 95 - 105
Precision (RSD %) < 10%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material grinding Grinding start->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_acquisition Data Acquisition hplc_uv->data_acquisition lc_msms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship between the two primary analytical techniques described.

analytical_techniques cluster_methods Quantification Methods compound This compound hplc HPLC-UV compound->hplc Routine Analysis Quality Control lcms LC-MS/MS compound->lcms High Sensitivity Bioanalysis hplc->lcms Complementary

Caption: Relationship between HPLC-UV and LC-MS/MS for this compound analysis.

References

Application Notes and Protocols for 4-Oxobedfordiaic Acid in Anti-Ulcer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid, a sesquiterpenoid naturally occurring in Xanthium cavanillesii, has demonstrated notable anti-ulcerogenic properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the anti-ulcer potential of this compound. The protocols for three widely used in vivo models of gastric ulcer are described: the ethanol-induced ulcer model, the pylorus ligation model, and the non-steroidal anti-inflammatory drug (NSAID)-induced ulcer model. Additionally, this document outlines the current understanding of the potential mechanisms of action and provides a framework for further investigation.

Chemical and Physical Properties

  • Compound Name: this compound

  • CAS Number: 68799-38-2

  • Chemical Formula: C15H22O3[2]

  • Source: Isolated from Xanthium cavanillesii[1]

  • Reported Activity: Anti-ulcerogenic, Gastroprotective[1]

Quantitative Data Summary

The gastroprotective effect of this compound has been quantified in a preclinical model. The following table summarizes the available data.

Animal Model Dosage Route of Administration Effect Reference
Ethanol-induced gastric lesions in rats100 mg/kg (single dose)Oral74% inhibition of ulcer index[1]

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, studies on related sesquiterpenoids suggest several potential pathways for its anti-ulcer activity. These include:

  • Cytoprotective Effects: Sesquiterpene lactones have been shown to exert cytoprotective effects, potentially through interaction with endogenous sulfhydryl compounds in the gastric mucosa and by stimulating the synthesis of prostaglandins.[1][3] Prostaglandins play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow.

  • Anti-secretory Activity: Some sesquiterpenoids have been found to modulate gastric acid secretion by increasing serum somatostatin levels and decreasing gastrin levels.[2][3]

  • Anti-inflammatory and Antioxidant Activity: The anti-ulcer effects may also be attributed to the anti-inflammatory and antioxidant properties of sesquiterpenes, which can mitigate the oxidative stress and inflammatory responses associated with ulcer formation.

A proposed signaling pathway for the gastroprotective effect of this compound is illustrated below.

Proposed Mechanism of Action of this compound cluster_0 This compound cluster_1 Gastric Mucosal Cell cluster_2 Gastroprotective Outcomes 4-Oxobedfordiaic_acid This compound Prostaglandin_Synthesis ↑ Prostaglandin Synthesis (COX pathway) 4-Oxobedfordiaic_acid->Prostaglandin_Synthesis Sulfhydryl_Compounds ↑ Endogenous Sulfhydryl Compounds 4-Oxobedfordiaic_acid->Sulfhydryl_Compounds Gastric_Acid_Secretion ↓ Gastric Acid Secretion 4-Oxobedfordiaic_acid->Gastric_Acid_Secretion Anti_inflammatory_effects ↓ Anti-inflammatory Effects 4-Oxobedfordiaic_acid->Anti_inflammatory_effects Mucus_Bicarbonate ↑ Mucus & Bicarbonate Secretion Prostaglandin_Synthesis->Mucus_Bicarbonate Mucosal_Blood_Flow ↑ Mucosal Blood Flow Prostaglandin_Synthesis->Mucosal_Blood_Flow Reduced_Oxidative_Stress ↓ Reduced Oxidative Stress Sulfhydryl_Compounds->Reduced_Oxidative_Stress Ulcer_Healing Ulcer Healing / Protection Gastric_Acid_Secretion->Ulcer_Healing Anti_inflammatory_effects->Reduced_Oxidative_Stress Mucus_Bicarbonate->Ulcer_Healing Mucosal_Blood_Flow->Ulcer_Healing Reduced_Oxidative_Stress->Ulcer_Healing

Caption: Proposed gastroprotective mechanism of this compound.

Experimental Workflow for Screening

The following diagram illustrates a general workflow for screening the anti-ulcer activity of a test compound like this compound.

Experimental Workflow for Anti-Ulcer Screening Start Start Compound_Preparation Test Compound Preparation (this compound in vehicle) Start->Compound_Preparation Animal_Grouping Animal Grouping and Acclimatization Compound_Preparation->Animal_Grouping Pre-treatment Pre-treatment with Test Compound, Vehicle, or Standard Drug Animal_Grouping->Pre-treatment Ulcer_Induction Induction of Gastric Ulcer (Ethanol, Pylorus Ligation, or NSAID) Pre-treatment->Ulcer_Induction Sacrifice_and_Stomach_Collection Euthanasia and Stomach Collection Ulcer_Induction->Sacrifice_and_Stomach_Collection Macroscopic_Evaluation Macroscopic Evaluation (Ulcer Index Calculation) Sacrifice_and_Stomach_Collection->Macroscopic_Evaluation Biochemical_Assays Biochemical and Histological Analysis (e.g., Gastric Juice Analysis, Histopathology, Biomarker Assays) Sacrifice_and_Stomach_Collection->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Macroscopic_Evaluation->Data_Analysis Biochemical_Assays->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for anti-ulcer screening.

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective activity of a compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard drug (e.g., Omeprazole, 20 mg/kg)

  • Absolute ethanol

  • Wistar rats (180-220 g)

  • Oral gavage needles

  • Dissection tools

  • Formalin solution (10%)

Procedure:

  • Animal Acclimatization and Fasting: House the rats in cages with wire-mesh bottoms to prevent coprophagy and provide free access to water. Acclimatize the animals for at least one week before the experiment. Fast the rats for 24 hours before the experiment, with continued access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Normal Control): Administer vehicle only.

    • Group II (Ulcer Control): Administer vehicle, followed by ethanol.

    • Group III (Standard): Administer standard drug (e.g., Omeprazole 20 mg/kg), followed by ethanol.

    • Group IV, V, etc. (Test Groups): Administer this compound at different doses (e.g., 50, 100, 200 mg/kg), followed by ethanol.

  • Dosing: Administer the vehicle, standard drug, or this compound orally by gavage.

  • Ulcer Induction: One hour after the administration of the test compounds, orally administer 1 mL of absolute ethanol to each rat (except the normal control group).

  • Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation under anesthesia.

  • Stomach Examination: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Scoring: Pin the stomachs on a corkboard and examine for the presence of ulcers in the glandular portion. The ulcer index can be calculated based on the number and severity of the lesions. A common scoring system is:

    • 0: No lesion

    • 1: Petechial hemorrhages

    • 2: 1-5 small ulcers

    • 3: >5 small ulcers or one large ulcer

    • 4: Multiple large ulcers

  • Histopathology: A portion of the stomach tissue can be fixed in 10% formalin for histological examination.

  • Data Analysis: Calculate the percentage of ulcer inhibition for each treated group compared to the ulcer control group using the formula: % Inhibition = [(Ulcer Index of Control - Ulcer Index of Test) / Ulcer Index of Control] x 100

Pylorus Ligation-Induced Gastric Ulcer Model in Rats

This model is used to assess the effect of a compound on gastric acid secretion.

Materials:

  • This compound

  • Vehicle

  • Standard drug (e.g., Ranitidine, 50 mg/kg)

  • Wistar rats (180-220 g)

  • Anesthetic (e.g., ether or ketamine/xylazine)

  • Surgical thread

  • Surgical instruments

  • Centrifuge tubes

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours before the surgery, with free access to water.

  • Grouping: Divide the animals into groups as described in the ethanol-induced model.

  • Dosing: Administer the vehicle, standard drug, or this compound orally 30 minutes before the surgical procedure.

  • Pylorus Ligation: Anesthetize the rats. Make a midline abdominal incision below the xiphoid process. Gently expose the stomach and ligate the pyloric sphincter with a surgical thread, being careful not to obstruct the blood supply. Suture the abdominal incision.

  • Post-operative Care: House the animals in individual cages and deprive them of food and water for the duration of the experiment (typically 19 hours).

  • Sample Collection: After 19 hours, euthanize the rats. Open the abdomen and place a ligature around the esophagus. Excise the stomach and collect the gastric contents into a centrifuge tube.

  • Gastric Juice Analysis: Centrifuge the gastric contents at 1000 rpm for 10 minutes. Measure the volume of the supernatant. Determine the pH and titrate with 0.01 N NaOH to determine the total and free acidity.

  • Ulcer Examination: Open the stomach along the greater curvature, rinse with saline, and score the ulcers as previously described.

  • Data Analysis: Analyze the differences in gastric volume, pH, acidity, and ulcer index between the groups. Calculate the percentage of ulcer inhibition.

NSAID (Indomethacin)-Induced Gastric Ulcer Model in Rats

This model is relevant for studying ulcers caused by non-steroidal anti-inflammatory drugs.

Materials:

  • This compound

  • Vehicle

  • Standard drug (e.g., Omeprazole, 20 mg/kg)

  • Indomethacin

  • Wistar rats (180-220 g)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into groups as described in the previous models.

  • Dosing: Administer the vehicle, standard drug, or this compound orally.

  • Ulcer Induction: One hour after the pre-treatment, administer indomethacin (e.g., 30 mg/kg, orally or subcutaneously) to all groups except the normal control.

  • Euthanasia and Examination: Euthanize the rats 4-6 hours after indomethacin administration. Excise the stomachs and examine for ulcers as described in the ethanol-induced model.

  • Data Analysis: Calculate the ulcer index and the percentage of ulcer inhibition for each group.

Conclusion

This compound presents a promising natural compound for the development of new anti-ulcer therapies. The provided protocols offer a standardized approach to evaluate its efficacy in established preclinical models. Further research should focus on elucidating the precise molecular mechanisms underlying its gastroprotective effects, which will be crucial for its potential clinical application.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Oxobedfordiaic acid is a novel compound for which the biological activities are yet to be characterized. As a keto-acid, potentially of natural origin, it is prudent to screen for a range of activities to identify its therapeutic potential. These application notes provide a comprehensive suite of in vitro assays to determine the cytotoxicity, anti-inflammatory, anticancer, antibacterial, and antiviral properties of this compound. The protocols are designed for researchers in academic and drug development settings.

General Cytotoxicity Assessment

Application Note: The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a colorimetric method that assesses cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay will establish a concentration range for this compound that is non-toxic to cells, which is essential for interpreting the results of subsequent, more specific, biological assays. It will also provide a preliminary indication of any potential anticancer activity if the compound is selectively toxic to cancer cells over normal cells.

Protocol: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • Human cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, and a non-cancerous line like HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Remove the medium from the cells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control, with the same final concentration of DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or using an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIncubation Time (h)This compound IC50 (µM)
HeLa24>1000
HeLa48750.5
A54948625.2
HEK29348>1000

Note: Data are hypothetical examples.

G MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 4h (Formazan Formation) add_mtt->formazan dissolve Dissolve Formazan in DMSO formazan->dissolve read Read Absorbance at 570 nm dissolve->read G COX-2 Signaling Pathway cluster_inhibition Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostanoids Prostanoids (e.g., PGE2) PGH2->Prostanoids Inflammation Inflammation Prostanoids->Inflammation Compound This compound Compound->COX2 G Wound Healing Assay Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash and add medium with test compound B->C D 4. Image scratch at Time 0 C->D E 5. Incubate and image at later time points (e.g., 24h) D->E F 6. Measure scratch area and calculate closure rate E->F

References

Application Notes and Protocols: In Vivo Efficacy Testing of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid is a novel synthetic derivative of a natural product, hypothesized to possess significant anti-inflammatory properties. The introduction of a ketone group at the fourth position of the parent bedfordiaic acid molecule is projected to enhance its pharmacological activity. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using well-established animal models of acute and chronic inflammation.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of this compound is yet to be fully elucidated, it is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary putative target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression. It is proposed that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the enzyme COX-2.

NF-kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_TNFR TLR4/TNFR IKK_Complex IKK Complex TLR4_TNFR->IKK_Complex IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_Active Active NF-κB (Nuclear Translocation) NFkB->NFkB_Active activation IkBa_P p-IκBα Proteasomal_Degradation Proteasomal Degradation IkBa_P->Proteasomal_Degradation Proteasomal_Degradation->IkBa Nucleus Nucleus NFkB_Active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression transcription Oxobedfordiaic_Acid This compound Oxobedfordiaic_Acid->IKK_Complex inhibits Inflammatory_Stimuli Inflammatory_Stimuli

Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.

In Vivo Models for Efficacy Testing

The selection of an appropriate animal model is crucial for evaluating the anti-inflammatory potential of this compound.[1] The following models are recommended for assessing its efficacy in both acute and chronic inflammation scenarios.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This widely used model is effective for screening acute anti-inflammatory activity.[2][3] Carrageenan injection induces a biphasic edema; the initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and leukotrienes.[4]

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: Animals are acclimatized for 7 days with free access to food and water.

  • Grouping (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% Carboxymethyl cellulose, p.o.).

    • Group II: Carrageenan control (vehicle + carrageenan).

    • Group III: Positive control (Indomethacin 10 mg/kg, p.o.).

    • Group IV-VI: this compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure:

    • Fasting: Animals are fasted for 12 hours prior to the experiment with water ad libitum.

    • Drug Administration: The vehicle, indomethacin, or this compound is administered orally 60 minutes before carrageenan injection.

    • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Hypothetical Data Presentation:

GroupTreatment1 hr2 hr3 hr4 hr% Inhibition at 4 hr
IVehicle Control0.15±0.020.28±0.030.45±0.040.58±0.05-
IICarrageenan Control0.35±0.040.65±0.060.98±0.081.12±0.09-
IIIIndomethacin (10 mg/kg)0.20±0.030.35±0.040.48±0.050.55±0.0650.9%
IVThis compound (10 mg/kg)0.28±0.030.52±0.050.75±0.070.88±0.0821.4%
VThis compound (20 mg/kg)0.24±0.020.45±0.040.62±0.060.71±0.0736.6%
VIThis compound (40 mg/kg)0.21±0.030.38±0.040.51±0.050.59±0.0647.3%
Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation Model)

This model is used to evaluate the anti-proliferative and anti-exudative effects of a compound in a chronic inflammation setting. The implantation of cotton pellets induces the formation of granulomatous tissue.

Experimental Protocol:

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: As described previously.

  • Grouping (n=6 per group):

    • Group I: Sham control.

    • Group II: Vehicle control (0.5% CMC, p.o.).

    • Group III: Positive control (Indomethacin 5 mg/kg, p.o.).

    • Group IV-VI: this compound (e.g., 20, 40, 80 mg/kg, p.o.).

  • Procedure:

    • Anesthesia: Animals are anesthetized with a suitable anesthetic agent.

    • Implantation: Two sterile cotton pellets (50 ± 1 mg) are implanted subcutaneously in the dorsal region.

    • Drug Administration: The vehicle, indomethacin, or this compound is administered orally once daily for 7 consecutive days, starting from the day of implantation.

    • Explantation and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets surrounded by granuloma tissue are dissected out and weighed (wet weight). The pellets are then dried at 60°C until a constant weight is obtained (dry weight).

  • Data Analysis: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets in the treated groups with the control group.

Hypothetical Data Presentation:

GroupTreatmentWet Granuloma Weight (mg)Dry Granuloma Weight (mg)% Inhibition
ISham Control---
IIVehicle Control255.4 ± 15.285.7 ± 8.3-
IIIIndomethacin (5 mg/kg)158.9 ± 12.845.1 ± 5.147.4%
IVThis compound (20 mg/kg)210.3 ± 14.570.2 ± 7.518.1%
VThis compound (40 mg/kg)185.6 ± 13.158.9 ± 6.231.3%
VIThis compound (80 mg/kg)165.2 ± 11.949.3 ± 5.842.5%

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization grouping Randomized Animal Grouping acclimatization->grouping acute_model Acute Model: Carrageenan Paw Edema grouping->acute_model chronic_model Chronic Model: Cotton Pellet Granuloma grouping->chronic_model acute_protocol Drug Administration -> Carrageenan Injection -> Paw Volume Measurement acute_model->acute_protocol chronic_protocol Cotton Pellet Implantation -> Daily Drug Administration (7 days) -> Granuloma Excision & Weighing chronic_model->chronic_protocol data_analysis Data Collection & Analysis acute_protocol->data_analysis chronic_protocol->data_analysis reporting Report Generation data_analysis->reporting end End reporting->end

References

Application Notes and Protocols for 4-Oxobedfordiaic Acid Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid is a sesquiterpene natural product isolated from Xanthium cavanillesii. It has demonstrated notable anti-ulcerogenic properties. This document provides detailed application notes on its potential mechanism of action, protocols for relevant experimental studies, and visualizations of the proposed molecular interactions and signaling pathways.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of structurally related xanthanolide sesquiterpenes, a key proposed mechanism involves the cytoprotective effect mediated by its α,β-unsaturated carbonyl moiety.

It is hypothesized that the electrophilic carbons in this functional group are susceptible to nucleophilic attack by sulfhydryl (-SH) groups present in the gastric mucosa. This interaction is thought to be a critical step in its gastroprotective activity.

Data Presentation

The following table summarizes the quantitative data available for the anti-ulcerogenic activity of this compound.

CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)Inhibition (%)Reference
This compound1001.33 ± 0.1674[1]

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is adapted from studies on related xanthanolide sesquiterpenes and is suitable for evaluating the anti-ulcerogenic activity of this compound.

Objective: To assess the gastroprotective effect of this compound against ethanol-induced gastric lesions in a rat model.

Materials:

  • This compound

  • Male Wistar rats (180-220 g)

  • Absolute ethanol

  • Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)

  • Omeprazole (positive control)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats for 24 hours before the experiment, with continued access to water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Control Group: Administer the vehicle orally.

    • This compound Group: Administer this compound (e.g., 100 mg/kg) orally.

    • Positive Control Group: Administer Omeprazole (e.g., 20 mg/kg) orally.

  • Dosing: Administer the respective treatments (vehicle, this compound, or Omeprazole) by oral gavage in a volume of 1 ml/100 g body weight.

  • Ulcer Induction: One hour after treatment, administer 1 ml of absolute ethanol to each rat by oral gavage to induce gastric ulcers.

  • Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation).

  • Stomach Excision and Ulcer Scoring:

    • Immediately excise the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to remove gastric contents.

    • Pin the stomach flat on a board for examination of gastric lesions.

    • Measure the length (mm) of each hemorrhagic lesion in the glandular region.

    • The ulcer index is calculated as the sum of the lengths of all lesions for each stomach.

  • Calculation of Inhibition: Calculate the percentage of inhibition of ulceration using the following formula: % Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100

Visualizations

Proposed Cytoprotective Mechanism of Xanthanolides

The following diagram illustrates the proposed mechanism of action for xanthanolides, which is likely applicable to this compound.

Cytoprotective_Mechanism cluster_gastric_mucosa Gastric Mucosa cluster_compound This compound Mucosal_SH Sulfhydryl Groups (-SH) in Mucosal Proteins Nucleophilic_Attack Nucleophilic Attack Mucosal_SH->Nucleophilic_Attack Xanthanolide α,β-Unsaturated Carbonyl Moiety Xanthanolide->Nucleophilic_Attack Covalent_Adduct Covalent Adduct Formation Nucleophilic_Attack->Covalent_Adduct Forms Cytoprotection Gastric Cytoprotection Covalent_Adduct->Cytoprotection Leads to

Caption: Proposed cytoprotective mechanism of this compound.

Experimental Workflow for Anti-Ulcerogenic Activity Screening

This diagram outlines the key steps in the experimental protocol for evaluating the anti-ulcerogenic effects of this compound.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Fasting 24h Fasting Acclimatization->Fasting Grouping Animal Grouping (Control, Treated, Positive Control) Fasting->Grouping Dosing Oral Administration (Vehicle, Compound, Omeprazole) Grouping->Dosing Induction Ethanol-Induced Ulcer Induction Dosing->Induction 1h post-dose Euthanasia Euthanasia & Stomach Excision Induction->Euthanasia 1h post-induction Analysis Ulcer Scoring & Data Analysis Euthanasia->Analysis End End Analysis->End

Caption: Workflow for in vivo anti-ulcerogenic screening.

References

High-performance liquid chromatography (HPLC) method for 4-Oxobedfordiaic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 4-Oxobedfordiaic Acid using HPLC-UV

Introduction

This compound is a molecule of interest in natural product chemistry and drug discovery. A validated analytical method for its quantification is essential for pharmacokinetic studies, quality control of extracts, and various research applications. This application note outlines a proposed reversed-phase HPLC method with UV detection for the reliable quantification of this compound. The method is designed to be sensitive, specific, and applicable to routine analysis.

Chromatographic Conditions

The separation is based on a reversed-phase C18 column with an acidic mobile phase to ensure the protonation of the carboxylic acid group, leading to better retention and peak shape. UV detection at a low wavelength (around 210 nm) is proposed, as many organic acids exhibit strong absorbance in this region.[1][2][3][4]

Method Validation (Hypothetical Data)

A full method validation would be required to ensure compliance with international guidelines (e.g., ICH). The following table summarizes hypothetical performance data for the proposed method.

ParameterHypothetical Value
Retention Time (RT)~ 5.8 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%

Sample Preparation

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to remove interfering matrix components and concentrate the analyte. The final extract should be dissolved in the mobile phase to ensure compatibility with the HPLC system.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Sample matrix (e.g., plasma, tissue homogenate, plant extract)

2. Equipment

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges or appropriate glassware for Liquid-Liquid Extraction (LLE)

3. Preparation of Standard Solutions and Mobile Phase

  • Mobile Phase Preparation : Prepare a solution of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The pH of Mobile Phase A should be adjusted to approximately 2.5.[3]

  • Standard Stock Solution : Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation (Example: Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma), add a suitable internal standard.

  • Acidify the sample by adding 100 µL of 1M HCl.

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate or diethyl ether).[3]

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

5. HPLC Parameters

  • Column : C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase : Isocratic elution with 40:60 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water. (Note: A gradient elution may be necessary to optimize separation from matrix components).

  • Flow Rate : 1.0 mL/min[2]

  • Column Temperature : 30 °C[4]

  • Detection Wavelength : 210 nm[1][2][3][4]

  • Injection Volume : 10 µL[2]

6. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visual Diagrams

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard Weighing B Stock Solution (1 mg/mL) A->B C Working Standards (Calibration Curve) B->C G HPLC Injection C->G Inject Standards D Sample Collection E Extraction (LLE or SPE) D->E F Reconstitution E->F F->G Inject Samples H Chromatographic Separation (C18) G->H I UV Detection (210 nm) H->I J Peak Integration I->J K Calibration Curve Construction J->K L Quantification K->L

Caption: Workflow for the quantification of this compound.

Logical Relationship for Method Development

Method_Development cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_detection Detection Analyte This compound (Keto-Carboxylic Acid) Column Reversed-Phase C18 Analyte->Column Retained by hydrophobic interaction MobilePhase Acidic Aqueous + Organic Solvent (e.g., ACN + 0.1% H3PO4) Analyte->MobilePhase Requires acid for protonation & retention Detector UV Detection at 210 nm Analyte->Detector Absorbs at low UV (carboxylic chromophore)

Caption: Key considerations for HPLC method development.

References

Application Note: Mass Spectrometry Analysis of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Oxobedfordiaic acid is a natural product of interest for its potential biological activities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification, characterization, and quantification of such compounds in complex matrices.[1][2] This document provides a detailed protocol for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The methodologies outlined are based on established principles for the analysis of small molecule organic acids and natural products.[3][4][5][6][7]

While specific experimental data for this compound is not extensively available in public literature, this note provides a robust framework for developing a suitable analytical method.

Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, LC separation, MS detection and fragmentation, and subsequent data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Extraction from Matrix (e.g., Plant Tissue, Fermentation Broth) B Filtration & Dilution A->B C LC Separation (Reversed-Phase C18) B->C D MS Detection (Full Scan) Identify [M-H]- C->D Elution E MS/MS Fragmentation (Collision-Induced Dissociation) D->E Precursor Selection F Quantification (Peak Area Integration) E->F G Structural Elucidation (Fragment Ion Analysis) E->G

Caption: General workflow for LC-MS/MS analysis of natural products.

Protocols and Methodologies

Sample Preparation Protocol

Accurate analysis begins with proper sample preparation to extract the analyte and remove interfering matrix components.

  • Extraction:

    • For solid samples (e.g., plant material), perform a solvent extraction. A common method is to homogenize 1 gram of the sample in 10 mL of a methanol/water (80:20 v/v) solution.

    • Sonicate the mixture for 30 minutes, followed by centrifugation at 10,000 x g for 15 minutes.

    • Collect the supernatant. For exhaustive extraction, this step can be repeated.

  • Cleanup (Optional):

    • If the matrix is particularly complex, a Solid Phase Extraction (SPE) step using a C18 cartridge may be employed to remove highly nonpolar compounds.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter to remove particulates.

    • Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure compatibility with the LC system and to bring the analyte concentration within the linear range of the instrument.[6]

Liquid Chromatography (LC) Protocol

Separation is critical for resolving this compound from isomers and other matrix components.[5]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for separating organic acids.[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Table 1: Example LC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
1.095.05.0
10.05.095.0
12.05.095.0
12.195.05.0
15.095.05.0
Mass Spectrometry (MS) Protocol

Due to the presence of a carboxylic acid group, this compound is expected to ionize efficiently in negative electrospray ionization (ESI) mode.[8][9]

  • Instrumentation: A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)).[3]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to identify the deprotonated molecule [M-H]⁻.

    • Tandem MS (MS/MS): Select the [M-H]⁻ ion of this compound as the precursor ion for collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation and quantification.

  • Key Parameters:

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Data Presentation and Interpretation

Predicted Fragmentation Pathway

The structure of this compound (C₁₅H₂₀O₃, Exact Mass: 248.1412) suggests several likely fragmentation pathways in negative ion mode MS/MS. The primary cleavages are expected around the carboxylic acid and ketone functionalities.[10][11]

Fragmentation_Pathway cluster_frags Primary Fragments parent This compound [M-H]⁻ m/z 247.1339 frag1 Loss of H₂O [M-H-H₂O]⁻ m/z 229.1233 parent->frag1 -18 Da frag2 Loss of CO₂ (from -COOH) [M-H-CO₂]⁻ m/z 203.1441 parent->frag2 -44 Da frag3 α-cleavage at ketone (Specific fragment depends on ring structure) parent->frag3 Cleavage

Caption: Predicted MS/MS fragmentation of this compound.

Quantitative Data

For quantitative analysis, a multiple reaction monitoring (MRM) method is typically developed on a triple quadrupole mass spectrometer.[8] This involves monitoring specific precursor-to-product ion transitions. The data below is hypothetical and serves as an example for method validation.

Table 2: Hypothetical MRM Transitions for Quantification

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Transition Type
This compound247.1203.1Quantifier
This compound247.1229.1Qualifier

Table 3: Example Method Performance Characteristics (Hypothetical Data)

ParameterValue
Retention Time (RT)7.8 min
Linearity (R²)> 0.995
Limit of Detection (LOD)5 ng/mL
Limit of Quantitation (LOQ)15 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)92-105%

Signaling Pathways and Logical Relationships

The logical principle of tandem mass spectrometry is based on the sequential filtering of ions to establish a direct parent-product relationship, which is fundamental for both structural elucidation and selective quantification.

Tandem_MS_Logic IonSource Ion Source (ESI) Q1 Quadrupole 1 (Q1) Mass Filter: Selects Precursor Ion (e.g., m/z 247.1) IonSource->Q1:f0 Ion Beam Q2 Quadrupole 2 (q2) Collision Cell: Fragments Precursor Ion (CID with Argon gas) Q1:f1->Q2:f0 Isolated Precursor Q3 Quadrupole 3 (Q3) Mass Filter: Scans/Selects Product Ions (e.g., m/z 203.1, 229.1) Q2:f1->Q3:f0 Fragment Cloud Detector Detector Q3:f1->Detector Filtered Products

Caption: Logical diagram of a triple quadrupole mass spectrometer for MS/MS.

This application note provides a comprehensive framework for the analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the example data tables and logical diagrams, offer a solid starting point for method development. Researchers can adapt these methodologies to achieve sensitive and specific detection and quantification of this and similar natural products in various sample matrices.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid is a natural product of interest for its potential therapeutic properties. As with any novel compound intended for pharmaceutical development, a thorough evaluation of its cytotoxic effects is a critical early step in the drug discovery process.[1][2][3] These application notes provide detailed protocols for three common cell-based assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and a Caspase-3/7 assay for apoptosis.

These assays are fundamental in determining the concentration-dependent effects of a compound on cell health and elucidating the primary mechanisms of cell death. The following sections offer step-by-step experimental protocols, guidance on data interpretation, and visual workflows to facilitate the experimental setup.

Data Presentation: Quantifying Cytotoxicity

To effectively compare the cytotoxic effects of this compound across different assays and cell lines, it is crucial to present the quantitative data in a clear and structured format. The following tables are examples of how to organize the data obtained from the described assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.2\multirow{6}{*}{[Calculated Value]}
195.3 ± 3.8
1072.1 ± 5.1
2548.9 ± 3.9
5023.5 ± 2.7
1008.7 ± 1.5

Table 2: Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)EC50 (µM)
0 (Vehicle Control)5.2 ± 1.1\multirow{6}{*}{[Calculated Value]}
18.3 ± 1.5
1025.6 ± 3.2
2551.2 ± 4.5
5078.9 ± 5.8
10092.4 ± 3.7

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay

Concentration of this compound (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
11.5 ± 0.3
103.8 ± 0.6
257.2 ± 1.1
506.8 ± 0.9
1004.1 ± 0.5

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is essential for understanding and executing the assays correctly.

experimental_workflow General Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Seed cells in a 96-well plate and allow to adhere overnight. compound_prep 2. Prepare serial dilutions of This compound. treatment 3. Treat cells with different concentrations of the compound. compound_prep->treatment incubation 4. Incubate for a defined period (e.g., 24, 48, or 72 hours). treatment->incubation assay_proc 5. Perform specific assay: - MTT Reagent Addition - Supernatant collection for LDH - Caspase-3/7 Reagent Addition incubation->assay_proc measurement 6. Measure signal: - Absorbance (MTT, LDH) - Luminescence (Caspase-3/7) assay_proc->measurement data_analysis 7. Calculate % viability/cytotoxicity and determine IC50/EC50. measurement->data_analysis

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway Hypothetical Signaling Pathway for Apoptosis Induction compound This compound cell_stress Induction of Cellular Stress compound->cell_stress pro_apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by a cytotoxic compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[5]

  • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)[8]

  • Microplate reader capable of measuring absorbance at 490 nm[9]

Protocol:

  • Seed cells in a 96-well plate as described in the MTT protocol.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Include the following controls[8]:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Medium background: Medium without cells.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11] The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a luminescent or fluorescent signal.

Materials:

  • 96-well white-walled plates (for luminescence assays)

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System or similar

  • Microplate reader capable of measuring luminescence

Protocol:

  • Seed cells in a 96-well white-walled plate as described in the MTT protocol.

  • Treat cells with serial dilutions of this compound and incubate for the desired time. Include a vehicle-only control.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.[11]

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[7]

References

Troubleshooting & Optimization

Technical Support Center: 4-Oxobedfordiaic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Oxobedfordiaic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of this compound?

A1: Based on general principles of natural product synthesis, the most critical parameters include reaction temperature, the choice of solvent, and the precise molar ratio of reactants and catalysts. In multi-step syntheses, even a small inefficiency in one step can significantly lower the overall yield.[1][2] It is crucial to meticulously optimize each step of the reaction sequence.

Q2: Are there any common side reactions to be aware of during the synthesis?

A2: While specific side reactions are pathway-dependent, syntheses involving multifunctional molecules like this compound are prone to several common issues. Given the presumed structure containing a ketone and a carboxylic acid, potential side reactions could include over-oxidation, epoxidation of any present double bonds, or undesired cyclizations.[3] For instance, in steps involving allylic oxidation, isomerization of double bonds can be a competing reaction.[3]

Q3: What are the recommended purification strategies for isolating this compound?

A3: The purification of complex carboxylic acids often involves a multi-step approach.[4][5] A typical strategy would begin with a liquid-liquid extraction to separate the product based on its polarity and acidic nature.[5][6] This is often followed by column chromatography using silica gel.[6][7] For final purification to achieve high purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[5][6]

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.[4] High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the detailed chemical structure. Purity can be assessed by HPLC and by observing sharp melting points.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue in complex organic syntheses and can stem from several factors.[8][9][10] A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure that all starting materials, reagents, and solvents are pure and anhydrous if the reaction is moisture-sensitive.[8] Old or improperly stored reagents can degrade. For instance, some oxidizing agents lose activity over time.[3]

  • Reaction Conditions: Temperature is a critical factor; some reactions require precise temperature control to avoid decomposition or side reactions.[8] Ensure that the reaction is being stirred efficiently.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and if the product is being formed. This will help you identify if the reaction is stalling or if the product is decomposing.[10]

Presence of Multiple Products/Impurities

Q: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks in addition to my desired product. What could be the cause and how can I minimize these impurities?

A: The formation of multiple products indicates the presence of side reactions or decomposition.

  • Over-oxidation: If you are performing an oxidation step, the desired product might be susceptible to further oxidation. For example, oxidizing a primary allylic alcohol to an aldehyde can sometimes proceed to the carboxylic acid if a strong oxidant is used or if the reaction is not carefully monitored.[3][11] Using a milder, more selective oxidizing agent can prevent this.[3]

  • Protecting Groups: If your starting materials have multiple reactive functional groups, the use of protecting groups may be necessary to prevent unwanted side reactions.

  • Reaction Time and Temperature: Extended reaction times or elevated temperatures can lead to the formation of thermodynamically favored but undesired byproducts. Optimize these parameters by running small-scale trials.

Product Purification Challenges

Q: I am having difficulty isolating the pure this compound from the crude reaction mixture. What alternative purification techniques can I try?

A: Purification can be challenging, especially if the impurities have similar polarities to the desired product.

  • Solvent System Optimization: For column chromatography, a systematic trial of different solvent systems with varying polarities can improve separation. A shallow gradient elution can also enhance resolution.

  • Alternative Chromatographic Techniques: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[7]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[4] Experiment with different solvent systems to induce crystallization.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of key reaction parameters on yield.

Table 1: Effect of Solvent on a Hypothetical Coupling Reaction Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1101245
2Dioxane1001262
3DMF120855
4Acetonitrile802430

Table 2: Optimization of Catalyst Loading for a Hypothetical Oxidation Step

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)
1Catalyst A52575
2Catalyst A2.52568
3Catalyst A102576
4Catalyst B52585

Experimental Protocols

Protocol 1: General Procedure for Oxidation of a Precursor Alcohol

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, a plausible step in the synthesis of this compound.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol precursor (1.0 eq).

    • Dissolve the alcohol in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition:

    • Slowly add the oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Stir the reaction mixture at the same temperature and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and stir until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Saponification of an Ester Precursor

This protocol outlines the hydrolysis of an ester to a carboxylic acid, a potential final step in the synthesis.

  • Reaction Setup:

    • Dissolve the ester precursor (1.0 eq) in a suitable solvent mixture (e.g., tetrahydrofuran and water).

  • Reagent Addition:

    • Add an excess of a base (e.g., lithium hydroxide, 3.0 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is no longer visible.

  • Work-up:

    • Acidify the reaction mixture to a pH of ~3 with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purification:

    • If necessary, purify the crude product by recrystallization or flash chromatography.

Visualizations

G cluster_0 Synthesis Workflow A Starting Material Selection B Step 1: Coupling Reaction A->B C Step 2: Functional Group Interconversion B->C D Step 3: Oxidation C->D E Step 4: Deprotection/Hydrolysis D->E F Crude this compound E->F G Purification F->G H Pure this compound G->H

Caption: A generalized workflow for the multi-step synthesis of this compound.

G Start Low Yield Observed Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Check for Product Decomposition Q1->A1_Yes Yes A1_No Verify Reagent Activity & Stoichiometry Q1->A1_No No Q2 Decomposition Observed? A1_Yes->Q2 Q3 Reagents OK? A1_No->Q3 A2_Yes Lower Temperature / Shorter Reaction Time Q2->A2_Yes Yes A2_No Optimize Workup & Purification Q2->A2_No No A3_Yes Optimize Reaction Conditions (Solvent, Temp) Q3->A3_Yes Yes A3_No Use Fresh/Purified Reagents Q3->A3_No No G Precursor Allylic Alcohol Precursor DesiredProduct Desired Product (α,β-Unsaturated Ketone) Precursor->DesiredProduct Selective Oxidation (e.g., MnO2) SideProduct1 Side Product 1 (Over-oxidation to Carboxylic Acid) Precursor->SideProduct1 Strong Oxidant SideProduct2 Side Product 2 (Double Bond Isomerization) Precursor->SideProduct2 Acid/Base or High Temp SideProduct3 Side Product 3 (Epoxidation) Precursor->SideProduct3 Peroxy-based Oxidants

References

Overcoming solubility issues with 4-Oxobedfordiaic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Oxobedfordiaic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a novel experimental compound under investigation for its potential therapeutic effects. It is a moderately lipophilic molecule with a single acidic proton (pKa ≈ 4.5-5.0), making its solubility highly dependent on the pH of the aqueous solution. At physiological pH (7.4), it is expected to be partially ionized and may exhibit limited solubility.

Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?

Precipitation in cell culture media is a common issue for poorly soluble compounds. This is often due to the compound's low aqueous solubility at the pH of the media (typically 7.2-7.4) and its interaction with media components like salts and proteins. The final concentration of your DMSO stock in the media should ideally be less than 0.5% to avoid solvent-induced precipitation.

Q3: Can I heat the solution to improve the solubility of this compound?

Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. Always check the thermal stability of the compound before applying heat.

Troubleshooting Guide

Issue: Low Solubility in Aqueous Buffers

If you are experiencing difficulty dissolving this compound in aqueous buffers for your experiments, consult the following troubleshooting workflow and the detailed protocols below.

G start Start: Undissolved This compound ph_adjust Adjust pH > 7 (e.g., to pH 7.4-8.0) start->ph_adjust check1 Is the compound dissolved? ph_adjust->check1 cosolvent Add a co-solvent (e.g., DMSO, Ethanol) check1->cosolvent No success Success: Compound is in solution check1->success Yes check2 Is the compound dissolved? cosolvent->check2 cyclodextrin Use a solubilizing agent (e.g., HP-β-CD) check2->cyclodextrin No check2->success Yes check3 Is the compound dissolved? cyclodextrin->check3 check3->success Yes fail Consider alternative formulation strategies check3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Solubility Data

The following tables summarize the solubility of this compound in various solvents and conditions.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 100
Ethanol~25
Methanol~15
Water (unbuffered)< 0.01
Propylene Glycol~5

Table 2: Aqueous Solubility at Different pH Values

pHBuffer SystemSolubility (µg/mL) at 25°C
3.0Citrate Buffer< 1
5.0Acetate Buffer~5
7.4Phosphate Buffer~50
8.5Tris Buffer> 200

Experimental Protocols

Protocol 1: pH-Adjusted Aqueous Solution Preparation

  • Weigh the desired amount of this compound.

  • Prepare a stock solution in a suitable organic solvent like DMSO (e.g., 10 mg/mL).

  • In a separate container, prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • While stirring the buffer, slowly add small aliquots of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5% (v/v).

  • If the compound remains undissolved, adjust the pH of the solution upwards in small increments (e.g., using 0.1 M NaOH) until the compound dissolves. Monitor the pH to ensure it remains within the acceptable range for your experiment.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant containing the solubilized this compound/HP-β-CD complex.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Hypothetical Signaling Pathway

This compound is being investigated as a potential inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in inflammatory responses. The diagram below illustrates the proposed mechanism of action.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Inflammation Inflammatory Response TranscriptionFactor->Inflammation Promotes Compound 4-Oxobedfordiaic Acid Compound->KinaseB Inhibits

Caption: Proposed inhibition of the Kinase Signaling Pathway by this compound.

Technical Support Center: 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 4-Oxobedfordiaic acid is not extensively available in public literature. This guide is based on general principles for the stability of natural products, particularly sesquiterpenoids, and provides a framework for researchers to establish the stability profile of this compound in their own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a sesquiterpenoid natural product with the chemical formula C15H22O3 and CAS number 68799-38-2[1][2]. It has been isolated from Xanthium cavanillesii and has demonstrated anti-ulcerogenic activity in preclinical studies[3]. As a research chemical, it is important to handle it with appropriate laboratory safety measures.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of natural products like this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can affect the solubility and stability of the compound.

Q3: How should I prepare stock solutions of this compound?

A3: For initial experiments, it is recommended to dissolve this compound in an inert organic solvent such as DMSO, ethanol, or methanol to create a concentrated stock solution. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. For aqueous experiments, the stock solution should be diluted into the aqueous buffer immediately before use.

Q4: How long can I store solutions of this compound?

A4: The storage stability of this compound solutions is not well-established and should be determined experimentally. For short-term storage (days to weeks), refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended. For long-term storage, it is advisable to store the compound in its solid form at low temperatures, protected from light and moisture.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent results in biological assays. Compound degradation in cell culture media or assay buffer.1. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Assess the stability of the compound in the assay media over the duration of the experiment by incubating it and analyzing its concentration at different time points[4].
Appearance of new peaks in HPLC analysis of a stock solution. Degradation of this compound during storage.1. Verify the purity of the initial solid material. 2. Review storage conditions (temperature, light exposure). 3. Perform a forced degradation study to identify potential degradation products[5][6].
Low recovery of the compound after an experimental procedure. The compound may be unstable under the experimental conditions (e.g., exposure to acid or base during extraction).1. Test the stability of this compound to the specific reagents and conditions used in your procedure on a small scale[7]. 2. If instability is confirmed, modify the protocol to avoid harsh conditions.
Precipitation of the compound in aqueous solutions. Poor solubility of this compound in the aqueous buffer.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system. 3. Use a different buffer system or adjust the pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[8][9].

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of this compound and its degradation products.

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize the results of stability studies for this compound.

Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C

SolventInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Recovery
DMSO10099.599.5
Ethanol10098.298.2
Methanol10097.597.5
PBS (pH 7.4)10085.185.1

Table 2: Hypothetical Results of a Forced Degradation Study for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h25.83
3% H2O2, RT, 24h10.51
Heat (60°C), 24h5.31
Light (Photolysis), 24h8.92

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation heat Thermal Stress prep_stock->heat light Photolytic Stress prep_stock->light hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting Compound Degradation start Inconsistent Results? check_prep Fresh Sample Prep? start->check_prep check_storage Proper Storage? check_prep->check_storage Yes remedy_prep Action: Use fresh dilutions check_prep->remedy_prep No check_conditions Harsh Conditions? check_storage->check_conditions Yes remedy_storage Action: Review storage protocol check_storage->remedy_storage No remedy_conditions Action: Modify experimental protocol check_conditions->remedy_conditions Yes end_node Problem Resolved remedy_prep->end_node remedy_storage->end_node remedy_conditions->end_node

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing 4-Oxobedfordiaic Acid Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing an optimal and safe dosage of novel compounds, such as 4-Oxobedfordiaic acid, for preclinical animal studies. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: How do I determine a safe starting dose for this compound in my first animal study?

A1: The initial starting dose for a first-in-animal study should be determined through a combination of in vitro data and, if available, data from structurally similar compounds. A common approach is to use in vitro cytotoxicity assays to estimate a starting point for in vivo acute toxicity tests.[1][2][3] The goal is to select a dose that is unlikely to cause overt toxicity.[4] This can be a fraction of a dose that showed any effect in efficacy models or a small multiple of a dose used in preliminary pharmacokinetic studies with no adverse effects.[4]

Q2: Which animal species should I select for my preclinical studies?

A2: The selection of an appropriate animal model is a critical step.[5] Rodents, such as mice or rats, are often used for initial assessments. For further studies, a non-rodent species like canines or nonhuman primates may be chosen based on the drug's pharmacological profile.[5] The choice should be justified by considering factors like the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as receptor expression and physiological relevance to humans.[5]

Q3: What is a Dose Range-Finding (DRF) study and why is it essential?

A3: A Dose Range-Finding (DRF) study is a preliminary experiment conducted to identify a range of doses that are safe and effective for a new compound.[6] Its primary purposes are to determine the Minimum Effective Dose (MED) required to produce the desired therapeutic effect and the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects.[6] DRF studies are crucial for designing subsequent, more extensive toxicology studies and for minimizing unnecessary animal use by focusing on a relevant dose range.[5][6]

Q4: How is the Maximum Tolerated Dose (MTD) established?

A4: The MTD is determined in initial DRF studies where small groups of animals are exposed to escalating doses of the test compound.[7] It is identified as the highest dose that does not cause severe toxicity or unacceptable adverse effects.[5] Tolerability is assessed by monitoring clinical observations, body weight, food consumption, and by performing pathology assessments like hematology and serum chemistry.[5][7] Identifying the MTD early helps in the dose selection for longer-term regulatory studies.[4]

Q5: What is the No-Observed-Adverse-Effect Level (NOAEL) and how is it determined?

A5: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose administered in a study at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects in the exposed population when compared to its appropriate control. The low dose in toxicology studies should ideally be the NOAEL.[8] It is a critical value used for safety margin calculations and for estimating the maximum safe starting dose for first-in-human clinical trials.[9][10]

Q6: How can I convert an effective animal dose to a Human Equivalent Dose (HED)?

A6: Converting an animal dose to a Human Equivalent Dose (HED) is typically done using allometric scaling based on Body Surface Area (BSA). This method is considered more accurate than simple conversion by body weight due to differences in metabolism and physiology across species.[11] The FDA provides guidance and conversion factors for calculating the HED from the NOAEL established in the most appropriate animal species.[9]

Troubleshooting Guide

Issue: Unexpectedly high toxicity is observed at the initial dose of this compound.

  • Possible Causes & Solutions:

    • Inaccurate Starting Dose Calculation: Re-evaluate the in vitro data and the allometric scaling calculations used to determine the starting dose. Ensure that the most sensitive in vitro model data was used.

    • High Sensitivity of the Animal Model: The chosen species or strain may be particularly sensitive to the compound. Consider conducting a small pilot study in a different species or strain to compare sensitivity.

    • Formulation Issues: The formulation may have led to unexpectedly high bioavailability. Analyze the formulation's properties and consider if changes are needed to control the absorption rate.

    • Unexpected Target Organ Toxicity: The toxicity may be specific to an organ not predicted by in vitro models. It is crucial to conduct a gross necropsy and preliminary histopathology to identify affected organs.[5]

Issue: There is a lack of efficacy at the highest tested doses of this compound.

  • Possible Causes & Solutions:

    • Poor Bioavailability: The compound may not be well absorbed. Conduct pharmacokinetic (PK) studies to measure the drug concentration in the blood over time (exposure).[12]

    • Rapid Metabolism and Clearance: The compound may be cleared from the body too quickly to have a therapeutic effect. PK studies can also reveal the drug's half-life.

    • Ineffective Route of Administration: The chosen route (e.g., oral) may not be optimal. Consider testing alternative routes, such as intravenous or subcutaneous injection.

    • Lack of Target Engagement: The compound may not be reaching its biological target at a sufficient concentration. Integrate pharmacodynamic (PD) biomarker studies to confirm that the drug is interacting with its intended target.[12][13]

Issue: High variability is observed in the responses of individual animals.

  • Possible Causes & Solutions:

    • Inconsistent Dosing Technique: Ensure that all personnel are using a standardized and precise procedure for drug administration.

    • Formulation Inhomogeneity: The compound may not be uniformly suspended or dissolved in the vehicle. Verify the homogeneity of the formulation before each use.

    • Genetic Variability in Animals: If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.

    • Underlying Health Issues: Ensure that all animals are healthy and free from infections or other conditions that could influence their response to the drug.

Data Presentation

Table 1: Example of a Dose Range-Finding (DRF) Study Design for this compound in Rats
GroupTreatmentDose Level (mg/kg)Route of AdministrationNumber of Animals (Male/Female)Key Endpoints to Monitor
1Vehicle Control0Oral Gavage3/3Clinical Signs, Body Weight, Food Consumption
2Low Dose10Oral Gavage3/3Clinical Signs, Body Weight, Food Consumption, Hematology, Serum Chemistry
3Mid Dose50Oral Gavage3/3Clinical Signs, Body Weight, Food Consumption, Hematology, Serum Chemistry
4High Dose200Oral Gavage3/3Clinical Signs, Body Weight, Food Consumption, Hematology, Serum Chemistry, Gross Pathology
5Escalation Dose500Oral Gavage3/3Clinical Signs, Body Weight, Food Consumption, Hematology, Serum Chemistry, Gross Pathology
Table 2: Hypothetical Outcomes and Interpretation of a 14-Day DRF Study
Dose Group (mg/kg)Key Clinical SignsMean Body Weight Change (%)Key Gross Pathology FindingsInterpretation
0 (Vehicle)None+5%No abnormalitiesNormal
10None+4.5%No abnormalitiesNo-Observed-Adverse-Effect Level (NOAEL)
50Mild lethargy on Days 1-3+2%Slight liver discolorationMild, transient adverse effects
200Moderate lethargy, piloerection-8%Enlarged liver, pale kidneysSignificant toxicity observed
500Severe lethargy, ataxia, mortality (1/6)-15%Severe liver necrosis, kidney lesionsExceeds Maximum Tolerated Dose (MTD)
Conclusion: The MTD is likely between 50 and 200 mg/kg. The NOAEL is 10 mg/kg. Doses for subsequent studies should be set at or below 200 mg/kg.
Table 3: Allometric Scaling Factors for Dose Conversion to Human Equivalent Dose (HED)
Animal SpeciesBody Weight (kg)Km FactorTo Convert Animal Dose (mg/kg) to HED (mg/kg), Multiply by:
Mouse0.0230.08
Rat0.1560.16
Rabbit1.8120.32
Dog10200.54
Monkey (Rhesus)3120.32
Human6037-
Km is a factor used to convert a dose in mg/kg to a dose in mg/m².

Source: Adapted from FDA guidance documents.[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Estimate Starting Dose

This protocol describes a neutral red uptake (NRU) assay, a common method for assessing the cytotoxicity of a substance on cultured cells to estimate a starting dose for in vivo studies.[1]

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a broad concentration range.

  • Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the different concentrations of this compound. Include vehicle controls and positive controls (a known cytotoxic agent). Incubate for a defined period (e.g., 24 or 48 hours).

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells. Incubate for approximately 3 hours.

  • Dye Extraction: Wash the cells to remove excess dye. Add a destaining solution (e.g., acidified ethanol) to extract the dye from the viable cells.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (IC50). This IC50 value can then be used in a regression formula to estimate an in vivo starting dose for acute toxicity studies.[2]

Protocol 2: General Dose Range-Finding (DRF) Study in Rodents

This protocol outlines the key steps for conducting a DRF study to determine the MTD and NOAEL.

  • Animal Selection: Select a rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group. Allow animals to acclimate for at least one week before the study begins.

  • Dose Selection and Grouping: Based on in vitro data or other preliminary information, select 3-5 dose levels, plus a vehicle control group. Doses should be spaced to establish a dose-response relationship.[5]

  • Administration: Administer this compound via the intended clinical route for a defined period, typically 7 to 14 days.[7]

  • Clinical Monitoring: Conduct daily observations for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight and food consumption at regular intervals (e.g., twice weekly).[7]

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and serum chemistry analysis to assess effects on major organ systems.

  • Pathology: Perform a full gross necropsy on all animals. Collect and preserve major organs and any observed lesions for potential histopathological examination.

  • Data Analysis and Interpretation: Analyze the data to identify dose-related trends in toxicity. Determine the NOAEL and MTD based on the collected data, as illustrated in Table 2.

Visualizations

Diagram 1: Workflow for Establishing an Optimal Dose

G cluster_0 Phase 1: Dose Estimation & Range Finding cluster_1 Phase 2: Data Analysis & Dose Selection cluster_2 Phase 3: Definitive Toxicology in_vitro In Vitro Cytotoxicity Assays (e.g., IC50 Determination) start_dose Estimate Starting Dose (Allometric Scaling) in_vitro->start_dose drf_study Dose Range-Finding (DRF) Study (7-14 days) start_dose->drf_study analysis Analyze DRF Data (Clinical Signs, Pathology) drf_study->analysis mtd_noael Determine MTD & NOAEL analysis->mtd_noael dose_select Select Doses for Definitive Studies mtd_noael->dose_select tox_studies GLP-Compliant Toxicology Studies dose_select->tox_studies pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies dose_select->pk_pd final_dose Establish Final Safe & Effective Dose Range tox_studies->final_dose pk_pd->final_dose

Caption: Workflow for determining the optimal dosage of a new compound in preclinical studies.

Diagram 2: Troubleshooting Unexpected In Vivo Toxicity

G start Unexpected Toxicity Observed in First In Vivo Study q1 Was the starting dose calculation verified? start->q1 recalc Re-evaluate in vitro data and allometric scaling. q1->recalc No q2 Are there formulation issues? q1->q2 Yes recalc->q2 analyze_form Analyze formulation for solubility, stability, & homogeneity. q2->analyze_form Possibly q3 Is the animal model highly sensitive? q2->q3 No analyze_form->q3 pilot_study Conduct pilot study in an alternative species/strain. q3->pilot_study Possibly dose_escalation Design a dose escalation study with smaller dose increments. q3->dose_escalation Unlikely pilot_study->dose_escalation

Caption: A decision tree for troubleshooting unexpected toxicity in animal studies.

Diagram 3: Integration of Pharmacokinetics (PK) and Pharmacodynamics (PD)

G cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' dose Dose of This compound absorption Absorption & Distribution dose->absorption concentration Drug Concentration in Blood (Exposure) absorption->concentration metabolism Metabolism & Excretion concentration->metabolism target Target Site Interaction concentration->target PK/PD Link effect Pharmacological Effect (Biomarker) target->effect response Clinical Response (Efficacy & Toxicity) effect->response response->concentration Feedback for Dose Optimization

Caption: The relationship between pharmacokinetics (PK) and pharmacodynamics (PD).

References

Technical Support Center: Troubleshooting Rapamycin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rapamycin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rapamycin and what is its mechanism of action in cell culture?

Rapamycin is a macrolide compound that is a highly specific and potent inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Rapamycin functions by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[3][4] This Rapamycin-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), inhibiting its activity.[1][3][5] Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell cycle progression.[2][4]

Q2: How should I prepare and store Rapamycin stock solutions?

Proper preparation and storage of Rapamycin are critical for its efficacy.

  • Solvent: Rapamycin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4][6][7]

  • Concentration: Stock solution concentrations typically range from 1 to 50 mg/mL. For example, a 100 µM stock can be prepared by dissolving 9.1 µg in 100 µl of DMSO or ethanol.[4]

  • Storage: Store desiccated solid Rapamycin at -20°C for up to 24 months.[4] Once dissolved, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for up to 3 months to prevent loss of potency.[4]

Q3: What is the recommended working concentration of Rapamycin in cell culture?

The optimal working concentration of Rapamycin is cell-type dependent and should be determined empirically. However, a general range for most cell lines is between 1 nM and 1 µM.[8] For many applications, concentrations between 10 nM and 200 nM are effective for inhibiting mTORC1 signaling and inducing autophagy.[8][9][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How stable is Rapamycin in cell culture medium?

Rapamycin is known to be unstable in aqueous solutions, and its stability can be affected by pH and temperature.[11][12][13] One study reported a biological half-life of approximately 9.9 hours under cell culture conditions.[14] Due to this instability, it is advisable to add freshly diluted Rapamycin to your cell cultures for each experiment and to consider replacing the medium with fresh Rapamycin for long-term experiments.

Troubleshooting Guide

Problem 1: No observable effect or weak response after Rapamycin treatment.

  • Possible Cause 1: Improper preparation or degradation of Rapamycin.

    • Solution: Ensure that your Rapamycin stock solution was prepared correctly and stored properly. Avoid repeated freeze-thaw cycles by preparing small aliquots.[4] Due to its limited stability in aqueous media, always prepare fresh dilutions from your stock solution for each experiment.[14][15]

  • Possible Cause 2: Incorrect concentration.

    • Solution: The effective concentration of Rapamycin can vary significantly between cell lines.[8] Perform a dose-response experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal concentration for your specific cell type.

  • Possible Cause 3: Insufficient treatment time.

    • Solution: The time required to observe an effect can vary. For signaling pathway analysis (e.g., phosphorylation of S6K), a pre-treatment of 1 hour may be sufficient.[4] For other assays, such as autophagy induction or cell proliferation, longer incubation times (e.g., 24-72 hours) may be necessary.[16][17]

  • Possible Cause 4: Cell line insensitivity.

    • Solution: Some cell lines are inherently less sensitive to the effects of Rapamycin.[18] In such cases, consider using a direct ATP-competitive mTOR inhibitor, such as Torin1, which can be more effective at inducing autophagy in resistant cell lines.[18]

  • Possible Cause 5: Precipitation in media.

    • Solution: Rapamycin can precipitate out of solution when diluted into aqueous culture media.[10] To minimize this, ensure the stock solution is fully dissolved. When diluting, add the culture medium to the Rapamycin solution rather than the other way around.[10]

Problem 2: High level of cell death or unexpected off-target effects.

  • Possible Cause 1: Solvent toxicity.

    • Solution: The solvent used for the stock solution, typically DMSO or ethanol, can be toxic to cells at high concentrations.[19] Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.

  • Possible Cause 2: Prolonged inhibition of mTORC2.

    • Solution: While Rapamycin is a specific inhibitor of mTORC1, prolonged exposure can lead to the inhibition of mTORC2 in some cell types, which can affect cell survival.[20] Consider using shorter treatment times or lower concentrations if you suspect off-target effects related to mTORC2.

  • Possible Cause 3: Induction of apoptosis.

    • Solution: In some cancer cell lines, Rapamycin can induce p53-independent apoptosis.[14] If you observe excessive cell death, you may need to adjust the concentration or duration of treatment.

Quantitative Data Summary

Table 1: Recommended Concentrations for Rapamycin Stock and Working Solutions

ParameterConcentration RangeSolventStorage Conditions
Stock Solution 1 - 50 mg/mLDMSO or Ethanol-20°C, desiccated (solid), aliquoted (solution)[4][6]
Working Concentration 1 nM - 1 µMCell Culture MediumFreshly prepare for each use
Typical Effective Concentration 10 nM - 200 nMCell Culture MediumCell-type dependent[8][10]

Table 2: Solubility of Rapamycin

SolventSolubility
DMSO ≥ 125 mg/mL[21]
Ethanol ~25 - 50 mg/mL[4][7]
PBS (pH 7.2) ~5 mg/mL (aqueous solutions not recommended for long-term storage)[7]

Experimental Protocols

Protocol: Inhibition of mTOR Signaling in Cultured Cells

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of harvesting.

  • Rapamycin Preparation:

    • Thaw a frozen aliquot of your Rapamycin stock solution (e.g., 100 µM in DMSO).

    • Dilute the stock solution in serum-free medium to an intermediate concentration.

    • Further dilute to the final desired working concentration in complete culture medium. Note: Always prepare fresh dilutions for each experiment.

  • Cell Treatment:

    • For serum-starvation experiments, replace the culture medium with serum-free medium for a specified period (e.g., 4-24 hours) before treatment.

    • Remove the medium and add the medium containing the desired concentration of Rapamycin. Include a vehicle control (medium with the same final concentration of DMSO or ethanol).

    • For inhibition of growth factor-induced signaling, pre-treat the cells with Rapamycin for 1 hour before stimulating with the growth factor.[4]

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Harvesting and Analysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Analyze the cell lysates by Western blotting for the phosphorylation status of mTORC1 downstream targets such as p70 S6 Kinase (at Thr389) and 4E-BP1 (at Thr37/46).

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 + mTORC2 mTORC2 Growth Factors->mTORC2 + Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 + Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition S6K1 p70 S6K mTORC1->S6K1 + 4EBP1 4E-BP1 mTORC1->4EBP1 + Akt Akt mTORC2->Akt + Protein Synthesis Protein Synthesis Actin Cytoskeleton Actin Cytoskeleton Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition S6K1->Protein Synthesis 4EBP1->Protein Synthesis Akt->Actin Cytoskeleton

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow

Troubleshooting_Workflow start Start Experiment prep Prepare fresh Rapamycin dilution start->prep treat Treat cells (include vehicle control) prep->treat incubate Incubate for desired time treat->incubate analyze Analyze results incubate->analyze expected_effect Expected effect observed? analyze->expected_effect success Experiment Successful expected_effect->success Yes troubleshoot Troubleshoot expected_effect->troubleshoot No check_stock Check stock solution (age, storage) troubleshoot->check_stock dose_response Perform dose-response experiment troubleshoot->dose_response time_course Perform time-course experiment troubleshoot->time_course check_cell_line Consider cell line sensitivity troubleshoot->check_cell_line check_dissolution Verify proper dissolution in media troubleshoot->check_dissolution

Caption: A logical workflow for troubleshooting common issues in Rapamycin experiments.

References

Preventing degradation of 4-Oxobedfordiaic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 4-Oxobedfordiaic acid during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a sesquiterpenoid, a class of organic compounds derived from three isoprene units. Sesquiterpenoids are known for their structural diversity and biological activity. The presence of both a ketone and a carboxylic acid functional group in its structure makes it susceptible to certain degradation pathways.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

The degradation of this compound is primarily influenced by temperature, light, pH, and the presence of oxidizing agents. As an organic acid, it should be stored with consideration for its corrosive nature, although it is generally a weaker acid.

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a flammable cabinet, segregated from inorganic acids, oxidizing acids, and all bases.[1][2] The use of secondary containment is highly recommended. For long-term storage, very low temperatures (-20°C or -80°C) are preferable.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Discoloration of the sample (yellowing or browning) Oxidation or light-induced degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. Ensure the storage area is dark.
Changes in solubility or physical appearance Degradation leading to the formation of insoluble polymers or other byproducts.Re-purify a small aliquot of the sample and analyze it to identify the degradation products. Review and optimize storage conditions immediately.
Loss of biological activity or inconsistent experimental results Significant degradation of the active compound.Quantify the purity of the stored sample using an appropriate analytical method (e.g., HPLC-UV, LC-MS). If degradation is confirmed, discard the old stock and obtain a fresh batch. Implement stricter storage protocols.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Presence of degradation products.Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish their chromatographic profiles. This will aid in monitoring the stability of the stored sample.[3][4][5]

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control (unstressed stock solution), by a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is recommended for separating and identifying the parent compound and its degradation products.[6][7][8]

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

  • Calculate the percentage of degradation for each condition.

  • This information is crucial for developing a stability-indicating method that can resolve the active pharmaceutical ingredient from its degradation products.[3][5]

Visualizations

DegradationPathway 4-Oxobedfordiaic_Acid 4-Oxobedfordiaic_Acid Oxidation_Product Oxidized Product 4-Oxobedfordiaic_Acid->Oxidation_Product Oxidizing Agent (e.g., H2O2) Hydrolysis_Product Hydrolyzed Product 4-Oxobedfordiaic_Acid->Hydrolysis_Product Acid/Base Photodegradation_Product Photodegraded Product 4-Oxobedfordiaic_Acid->Photodegradation_Product UV Light

Caption: Hypothetical degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Heat Thermal (80°C) Stock_Solution->Heat Light Photolytic (UV light) Stock_Solution->Light HPLC_MS HPLC-MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Heat->HPLC_MS Light->HPLC_MS Data_Analysis Data Analysis and Degradation Profile HPLC_MS->Data_Analysis

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of 4-Oxobedfordiaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the bioavailability of 4-Oxobedfordiaic acid. The following guide provides a comprehensive framework of established methods and troubleshooting advice applicable to enhancing the bioavailability of poorly soluble compounds, using this compound as a hypothetical case study.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability for this compound in our initial animal studies. What are the likely reasons?

Low oral bioavailability for a compound like this compound is often attributed to several factors. Primarily, poor aqueous solubility can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Another significant factor could be low intestinal permeability, meaning the compound cannot efficiently cross the gut wall to enter systemic circulation.[1] Additionally, the compound might be subject to first-pass metabolism in the gut wall or liver, where it is broken down before it can reach the bloodstream.[3] It is also possible that the compound is a substrate for efflux transporters, such as P-glycoprotein, which actively pump it back into the intestinal lumen.[4]

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A tiered approach is often effective. Start by characterizing the physicochemical properties of this compound, particularly its solubility and permeability, to understand the primary barriers to its absorption.[4] Based on these findings, you can explore various formulation strategies. For a compound with poor solubility, particle size reduction or the use of solubility-enhancing excipients are good starting points.[1][5][6][7] If permeability is the issue, strategies to modulate transporters or the use of permeation enhancers could be investigated.[8]

Q3: Which formulation strategies are most effective for poorly soluble compounds like this compound?

Several formulation strategies can significantly enhance the bioavailability of poorly soluble drugs.[7][8][9] These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[1][8][10]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[7][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.[5][8]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[6][8]

Q4: How can we assess the intestinal permeability of this compound in the lab?

In vitro models are excellent tools for predicting intestinal drug absorption and are more amenable to high-throughput screening. The most commonly used models are the Caco-2 and PAMPA assays. The Caco-2 cell model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of transporters.[12][13][14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion.

Troubleshooting Guides

Inconsistent Results in Caco-2 Permeability Assay
Observed Issue Potential Cause(s) Troubleshooting Steps
High variability in Papp values between wells - Inconsistent cell seeding density.- Compromised monolayer integrity.- Edge effects in the culture plate.- Ensure a homogenous cell suspension during seeding.- Regularly monitor Transepithelial Electrical Resistance (TEER) values to confirm monolayer confluence and integrity.[13]- Avoid using the outer wells of the plate, or fill them with sterile buffer to maintain humidity.
Low Papp values for control compounds known to be highly permeable - Monolayer is too thick (over-confluent).- Efflux transporter activity is unexpectedly high.- Incorrect buffer composition or pH.- Optimize cell seeding density and culture time.- Include known efflux transporter inhibitors (e.g., verapamil for P-gp) to assess active efflux.- Verify the pH and composition of the transport buffer.
Efflux ratio is close to 1, but in vivo data suggests active efflux - The specific efflux transporter is not expressed in Caco-2 cells.- The compound concentration used in the assay is saturating the transporter.- Consider using other cell lines that express the transporter of interest (e.g., MDCK cells transfected with a specific transporter).[14]- Perform the assay at multiple concentrations to assess concentration-dependent transport.
Low Oral Exposure in Animal Pharmacokinetic Studies
Observed Issue Potential Cause(s) Troubleshooting Steps
Very low Cmax and AUC after oral administration - Poor solubility and dissolution in the GI tract.[5]- Low intestinal permeability.- High first-pass metabolism.[3]- Employ formulation strategies to enhance solubility (e.g., nanosuspension, lipid-based formulation).[1][5]- Conduct a Caco-2 assay to assess permeability.[13]- Perform an intravenous pharmacokinetic study to determine the clearance and volume of distribution, which can help in understanding the extent of first-pass metabolism.
High inter-animal variability in plasma concentrations - Inconsistent dosing volume or technique.- Food effects on drug absorption.- Genetic variability in drug-metabolizing enzymes or transporters in the animal strain.- Ensure accurate and consistent administration of the formulation.- Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) as food can impact bioavailability.[15]- Use a well-characterized and genetically homogenous animal strain.
Non-linear dose-exposure relationship - Saturation of absorption mechanisms at higher doses.- Solubility-limited absorption.- Conduct dose-ranging studies to identify the linear dose range.- Improve the formulation to ensure complete dissolution of the drug at higher doses.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in appropriate media and conditions.

  • Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.

2. Assessment of Monolayer Integrity:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a tight monolayer.

  • Optionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

3. Permeability Assay:

  • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Transport: Add the test compound in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.
    • A is the surface area of the filter membrane.
    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Protocol 2: General Workflow for an in vivo Pharmacokinetic Study

This protocol outlines the key steps for a basic oral pharmacokinetic study in a rodent model.

1. Animal Model and Acclimatization:

  • Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Acclimatize the animals to the housing conditions for at least one week before the study.

2. Formulation and Dosing:

  • Prepare the formulation of this compound at the desired concentration.

  • Administer the formulation to the animals via oral gavage at a specific dose.

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma or serum.

4. Sample Analysis:

  • Develop and validate a bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma/serum.

  • Analyze the collected samples to determine the drug concentration at each time point.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to analyze the plasma concentration-time data.

  • Determine key pharmacokinetic parameters, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (half-life)

Data Presentation

Table 1: Hypothetical Permeability Data for this compound in Caco-2 Cells

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound 0.52.55.0Low (with active efflux)
Propranolol (High Permeability Control) 25.024.50.98High
Atenolol (Low Permeability Control) 0.20.31.5Low

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 10502.0250100 (Reference)
Micronized Suspension 101201.5600240
Lipid-Based Formulation (SEDDS) 103501.01750700
Nanosuspension 104001.02000800

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assay particle_size Particle Size Reduction solubility->particle_size lipid_based Lipid-Based Formulations solubility->lipid_based solid_dispersion Solid Dispersions solubility->solid_dispersion pampa PAMPA pk_study Pharmacokinetic Study (Rodent) pampa->pk_study caco2 Caco-2 Assay caco2->pk_study particle_size->pk_study lipid_based->pk_study solid_dispersion->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability end Goal: Enhanced Bioavailability bioavailability->end start Start: Low Bioavailability Observed start->solubility start->pampa start->caco2

Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.

signaling_pathway compound This compound (in GI Lumen) dissolution Dissolution compound->dissolution absorption Intestinal Absorption dissolution->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation metabolism First-Pass Metabolism absorption->metabolism efflux Efflux back to Lumen absorption->efflux

Caption: Key physiological barriers to oral drug absorption.

References

Technical Support Center: Method Development for 4-Oxobedfordiaic Acid Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the development of methods for identifying metabolites of 4-Oxobedfordiaic acid. Given that this compound is a novel or highly specific compound with limited direct literature, this guide focuses on the established principles and techniques for the identification of organic acid metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of identifying this compound metabolites.

Issue 1: Low or No Signal Detected for Putative Metabolites

Potential Cause Troubleshooting Step Relevant Information
Inefficient Ionization Optimize the ion source parameters on the mass spectrometer (e.g., capillary voltage, gas flow, temperature). Consider trying a different ionization technique, such as atmospheric pressure chemical ionization (APCI) if electrospray ionization (ESI) is not effective.[1]ESI is effective for charged metabolites, but some compounds may not ionize well.[1]
Poor Extraction Recovery Evaluate different sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to ensure efficient isolation of organic acids.[2] The choice of extraction solvent is critical and may need to be optimized.[3]LLE separates compounds based on solubility, while SPE uses a solid adsorbent for isolation.[2]
Metabolite Instability Minimize the time between sample preparation and analysis.[1] Consider adding stabilizers to the sample if degradation is suspected.[1][4] For example, acidification of samples can sometimes help maintain the stability of certain metabolites.[4]Metabolites in extracts can degrade or interconvert over time.[1]
Insufficient Sample Concentration Concentrate the sample using techniques like evaporation under nitrogen or lyophilization. Ensure the initial sample volume is adequate.

Issue 2: Poor Chromatographic Peak Shape or Resolution

Potential Cause Troubleshooting Step Relevant Information
Inappropriate Column Chemistry For polar organic acids, consider using a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.[1] Mixed-mode chromatography can also offer good resolution for organic acids.[5]Reversed-phase chromatography with a C18 column may not be ideal for retaining polar metabolites.[1]
Suboptimal Mobile Phase Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. Optimize the gradient elution profile to improve separation of closely eluting compounds.[5]The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.[5]
Column Overload Dilute the sample to avoid injecting too much analyte onto the column.
Contamination Flush the column with a strong solvent to remove any contaminants that may be affecting performance.

Issue 3: Difficulty in Metabolite Identification and Annotation

Potential Cause Troubleshooting Step Relevant Information
Lack of Reference Standards Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental composition. Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.[1]HRMS and MS/MS are crucial for identifying unknown compounds.[1]
Isomeric Compounds Optimize chromatographic separation to resolve isomers. If co-elution occurs, use MS/MS fragmentation patterns to differentiate between them.[6]Isomers have the same mass and can be a significant challenge in metabolite identification.[6]
Background Noise and Artifacts Process data with software that can filter out noise and identify true metabolic features.[7][8] Compare sample data to blank injections to identify background contaminants.A significant portion of signals in a metabolomics run can be noise or artifacts.[7]
Incorrect Database Matching Use multiple metabolite databases for annotation. Be aware of the different levels of identification confidence (e.g., identified, putatively annotated).[9]The Metabolomics Standards Initiative (MSI) provides a framework for reporting metabolite identification.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical platform for identifying metabolites of this compound?

A1: Liquid chromatography-mass spectrometry (LC-MS) is the most widely used and powerful technique for untargeted metabolomics due to its high sensitivity and ability to analyze a wide range of compounds without derivatization.[10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile organic acids, but often requires derivatization of the analytes.[10][12]

Q2: How should I prepare my biological samples for metabolite analysis?

A2: Sample preparation is a critical step that significantly impacts the quality of your data.[2] The primary goals are to quench metabolic activity, extract the metabolites of interest, and remove interfering substances like proteins.[2][13] Common techniques include protein precipitation with organic solvents (e.g., methanol, acetonitrile), liquid-liquid extraction, and solid-phase extraction.[2] The specific method should be optimized based on the sample matrix and the physicochemical properties of this compound and its expected metabolites.

Q3: What are some common pitfalls to avoid during LC-MS analysis?

A3: Common pitfalls include signal drift from run to run, ion suppression caused by matrix effects, peak misidentification, and quantitative errors.[1][14] To mitigate these, it is essential to use internal standards, run quality control (QC) samples throughout the analytical batch, and carefully process the data.[15]

Q4: How can I confirm the identity of a putative metabolite?

A4: The gold standard for metabolite identification is to compare the retention time and mass spectrum (including fragmentation pattern from MS/MS) of the unknown peak to an authentic chemical standard.[9] When standards are unavailable, high-resolution mass spectrometry for accurate mass measurement and detailed fragmentation analysis are used for putative identification.

Q5: What kind of metabolic transformations can I expect for an organic acid like this compound?

A5: Common metabolic pathways for organic and fatty acids include beta-oxidation, omega-oxidation, and conjugation reactions (e.g., with glycine or glucuronic acid).[16][17] These processes can lead to chain shortening, hydroxylation, and increased polarity of the parent compound.

Experimental Protocols

Protocol 1: Untargeted Metabolite Profiling using LC-MS

This protocol provides a general workflow for the untargeted analysis of this compound metabolites in a biological matrix (e.g., plasma, urine, cell culture media).

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 400 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[18]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex, centrifuge to pellet any debris, and transfer the supernatant to an LC-MS vial.

2. LC-MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar analytes, such as a HILIC column or a C18 column with an appropriate mobile phase.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of aqueous phase, ramping to a high percentage of organic phase to elute a wide range of metabolites.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS and MS/MS analysis.[10]

  • Ionization Mode: ESI in both positive and negative modes to cover a broader range of metabolites.

3. Data Acquisition and Processing

  • Acquire data in full scan mode for all samples to obtain MS1 data for quantification.[11]

  • For a pooled QC sample, acquire data in a data-dependent acquisition (DDA) mode to collect fragmentation spectra (MS2) for metabolite identification.[11]

  • Process the raw data using software to perform peak picking, alignment, and integration.

  • Use metabolite databases to putatively identify features based on accurate mass and MS/MS fragmentation patterns.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (e.g., Plasma, Urine) Quenching Metabolic Quenching (e.g., Cold Solvent) SampleCollection->Quenching Extraction Metabolite Extraction (e.g., Protein Precipitation) Quenching->Extraction Concentration Sample Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation (HILIC or C18) Reconstitution->LC_Separation MS_Detection MS Detection (HRMS) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation DataProcessing Data Processing (Peak Picking, Alignment) MSMS_Fragmentation->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis MetaboliteID Metabolite Identification (Database Searching) StatisticalAnalysis->MetaboliteID PathwayAnalysis Pathway Analysis MetaboliteID->PathwayAnalysis

Caption: Experimental workflow for this compound metabolite identification.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Oxidation Oxidation / Reduction Parent->Oxidation Glycine_Conj Glycine Conjugate Parent->Glycine_Conj Acyl-CoA Synthetase Acyltransferase Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugate Hydroxylation->Sulfation SULTs

Caption: Hypothetical metabolic pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Oxobedfordiaic Acid and Conventional Anti-Ulcer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anti-ulcer candidate, 4-Oxobedfordiaic acid, with two established classes of anti-ulcer drugs: proton pump inhibitors (PPIs), represented by omeprazole, and H2 receptor antagonists, represented by ranitidine. The comparison is based on available preclinical data, focusing on efficacy in the ethanol-induced gastric ulcer model and the fundamental mechanisms of action.

Quantitative Comparison of Anti-Ulcer Efficacy

The following table summarizes the reported efficacy of this compound, omeprazole, and ranitidine in the ethanol-induced gastric ulcer model in rats. This model is a standard preclinical assay to evaluate the cytoprotective effects of potential anti-ulcer agents.

CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)Inhibition (%)Reference
This compound 100Not explicitly stated, but resulted in 74% inhibition74[1]
Omeprazole 20Not explicitly stated, but resulted in significant protectionNot explicitly stated, but significant[2][3]
20Ulcer Index significantly reduced compared to controlNot explicitly stated, but significant[4]
Ranitidine 50Significantly lower than ethanol groupNot explicitly stated, but significant[5]
Not StatedSignificantly inhibited ulcer formation89.2[6]
100Significantly lower than ethanol groupNot explicitly stated, but significant[7]

Note: Direct comparison of ulcer indices is challenging due to variations in experimental conditions and reporting across different studies. However, the percentage of inhibition provides a valuable metric for assessing relative efficacy.

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is a standard method for evaluating the gastroprotective effects of a test compound.

  • Animal Preparation: Male Wistar rats (180-200g) are fasted for 24 hours prior to the experiment, with free access to water.[8][9]

  • Dosing:

    • The test compound (e.g., this compound, omeprazole, ranitidine) is administered orally (p.o.) at a predetermined dose.

    • The control group receives the vehicle (e.g., normal saline or a tween solution).[10]

    • A standard drug (e.g., omeprazole or ranitidine) is used as a positive control.

  • Ulcer Induction: One hour after the administration of the test compound or vehicle, absolute ethanol (1 mL/200 g body weight) is administered orally to induce gastric ulcers.[5][11]

  • Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.[8]

  • Ulcer Index Determination: The gastric mucosa is examined for lesions. The ulcer index is calculated based on the number and severity of the ulcers. A common scoring method is to assign a score based on the length of the lesion (e.g., <1mm = 1, 1-2mm = 2, >2mm = 3). The sum of the scores for each animal is then calculated.[12]

  • Percentage Inhibition Calculation: The percentage of ulcer inhibition is calculated using the following formula: % Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100

Signaling Pathways and Mechanisms of Action

This compound

The precise mechanism of action for this compound has not been fully elucidated. However, related compounds, xanthanolides, are thought to exert their cytoprotective effects through a mechanism involving the nucleophilic attack of sulfhydryl groups from biological molecules in the gastric mucosa to electrophilic carbons in the drug molecule.[1] This suggests a potential role in enhancing mucosal defense mechanisms.

Proton Pump Inhibitors (e.g., Omeprazole)

Proton pump inhibitors (PPIs) are potent inhibitors of gastric acid secretion. They act by irreversibly blocking the H+/K+ ATPase (proton pump) in the gastric parietal cells.

PPI_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen PPI Omeprazole (Prodrug) Active_PPI Active Sulfenamide PPI->Active_PPI Protonation in acidic environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_PPI->Proton_Pump Irreversible Inhibition (covalent bond) H_plus H+ Proton_Pump->H_plus Secretion into lumen Gastric_Acid Decreased Gastric Acid (HCl) K_plus K+ K_plus->Proton_Pump Uptake from lumen H2RA_Pathway cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds AC Adenylate Cyclase H2_Receptor->AC Activates Ranitidine Ranitidine Ranitidine->H2_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Stimulates

References

Comparative Analysis of 4-Oxobedfordiaic Acid and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Oxobedfordiaic acid, a naturally occurring sesquiterpenoid, has demonstrated notable biological activity, particularly as an anti-ulcerogenic agent. This has spurred interest in the synthesis of its analogs to explore and potentially enhance its therapeutic properties. This guide provides a comparative overview of the reported activities of this compound and its synthetic derivatives, offering a resource for researchers in medicinal chemistry and drug development. Due to the limited publicly available data specifically comparing this compound to its synthetic analogs, this guide will focus on the known activity of the parent compound and the general biological activities of related heterocyclic compounds that may serve as a reference for future analog design and evaluation.

Biological Activity of this compound

The primary reported biological activity of this compound is its anti-ulcerogenic effect. Experimental data has shown its potential in protecting against ethanol-induced gastric lesions in animal models.

Table 1: Anti-ulcerogenic Activity of this compound

CompoundDoseAnimal ModelUlcer Inhibition (%)Reference
This compound100 mg/kg (oral)Rat (Ethanol-induced)74%[1]

Synthetic Analogs: A Focus on Oxadiazole Derivatives

While direct synthetic analogs of this compound with comparative data are not readily found in the literature, the broader class of oxadiazole derivatives has been extensively studied for a variety of biological activities. These compounds share heterocyclic features that are relevant to drug design and may inform the development of future this compound analogs. Oxadiazoles are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3][4]

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the activities of structurally related compounds and other anti-inflammatory and anti-ulcer agents, potential pathways of interest for future investigation are illustrated below.

Signaling_Pathways cluster_stimulus Cellular Stimulus cluster_pathways Potential Signaling Cascades cluster_response Cellular Response Stimulus Stimulus NFkB NFkB Stimulus->NFkB Activates MAPK MAPK Stimulus->MAPK Activates COX2 COX2 NFkB->COX2 Induces MAPK->COX2 Induces Inflammation Inflammation COX2->Inflammation Promotes Ulceration Ulceration Inflammation->Ulceration Leads to 4_Oxobedfordiaic_Acid This compound & Analogs 4_Oxobedfordiaic_Acid->NFkB Inhibits 4_Oxobedfordiaic_Acid->MAPK Inhibits 4_Oxobedfordiaic_Acid->COX2 Inhibits

Caption: Hypothetical signaling pathways potentially modulated by this compound and its analogs.

Experimental Protocols

The following is a generalized experimental protocol for assessing the anti-ulcerogenic activity of a compound, based on standard methodologies.

Ethanol-Induced Gastric Ulcer Model in Rats

  • Animals: Male Wistar rats (180-220 g) are used. Animals are fasted for 24 hours before the experiment but allowed free access to water.

  • Groups:

    • Vehicle control group (e.g., saline or 1% Tween 80 solution).

    • Reference drug group (e.g., Omeprazole, 20 mg/kg).

    • Test compound groups (e.g., this compound or its analogs at various doses).

  • Procedure:

    • The vehicle, reference drug, or test compound is administered orally to the respective groups.

    • One hour after treatment, 1 mL of absolute ethanol is administered orally to each rat to induce gastric ulcers.

    • One hour after ethanol administration, the animals are euthanized by cervical dislocation.

  • Evaluation:

    • The stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions.

    • The percentage of ulcer inhibition is calculated using the formula: [(Ulcer Index of Control - Ulcer Index of Test) / Ulcer Index of Control] x 100.

Future Directions

The limited data on this compound and its specific analogs highlight a significant area for future research. The synthesis of a focused library of analogs, followed by systematic in vitro and in vivo screening, is necessary to establish a clear structure-activity relationship. Investigations into the mechanism of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective therapeutic agents.

The following workflow is proposed for future research endeavors.

Research_Workflow Start Analog_Synthesis Analog Synthesis Start->Analog_Synthesis In_Vitro_Screening In Vitro Screening (e.g., cytotoxicity, anti-inflammatory assays) Analog_Synthesis->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (e.g., ulcer, inflammation models) In_Vitro_Screening->In_Vivo_Testing Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., pathway analysis, target identification) In_Vivo_Testing->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Analog_Synthesis End Lead_Optimization->End Candidate Drug

Caption: Proposed workflow for the development of this compound analogs.

References

Cross-validation of analytical methods for 4-Oxobedfordiaic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to Cross-Validation of Analytical Methods for 4-Oxobedfordiaic Acid

In the rigorous landscape of drug development and scientific research, the assurance of analytical method performance is paramount. This guide provides a comprehensive comparison of hypothetical cross-validation studies for analytical methods designed to quantify this compound, a novel area of investigation. The following sections detail the experimental protocols, present comparative performance data, and illustrate the logical workflows involved in method validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical practices.

Comparative Analysis of Analytical Method Performance

The cross-validation of analytical methods is critical to ensure consistency and reliability of data across different laboratories or when a method is transferred. Below is a summary of performance characteristics for two common analytical techniques hypothetically validated for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Performance ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (R²) 0.99850.9999> 0.995
Accuracy (% Recovery) 98.5% - 102.1%99.2% - 100.5%80% - 120%
Precision (%RSD)
- Intra-day1.8%0.9%< 15%
- Inter-day2.5%1.2%< 15%
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mLDefined by study needs
Limit of Detection (LOD) 3 ng/mL0.03 ng/mLDefined by study needs
Specificity ModerateHighNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results with minor changes in method parameters

Detailed Experimental Protocols

Reproducibility is the cornerstone of valid scientific inquiry. The following sections provide the detailed methodologies for the hypothetical HPLC-UV and LC-MS/MS methods used in this comparative guide.

HPLC-UV Method for this compound Quantification

1. Sample Preparation:

  • A 100 µL aliquot of human plasma was mixed with 200 µL of acetonitrile to precipitate proteins.

  • The mixture was vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of mobile phase, and 20 µL was injected into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 280 nm

LC-MS/MS Method for this compound Quantification

1. Sample Preparation:

  • A 50 µL aliquot of human plasma was mixed with 150 µL of methanol containing the internal standard (IS), this compound-d4.

  • The mixture was vortexed for 30 seconds and centrifuged at 12,000 x g for 5 minutes.

  • The supernatant was diluted 1:1 with water, and 5 µL was injected into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • This compound: m/z 251.1 -> 191.1

    • 4-Oxobedfordiaia acid-d4 (IS): m/z 255.1 -> 195.1

Visualizing Methodologies and Pathways

To further clarify the processes and potential biological context of this compound, the following diagrams have been generated.

G cluster_pre Pre-Validation cluster_val Validation cluster_crossval Cross-Validation cluster_post Post-Validation Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Accuracy Accuracy Method Optimization->Accuracy Precision Precision Linearity Linearity Specificity Specificity LOQ_LOD LOQ/LOD Inter-Lab Comparison Inter-Lab Comparison LOQ_LOD->Inter-Lab Comparison Method Transfer Method Transfer Inter-Lab Comparison->Method Transfer Routine Analysis Routine Analysis Method Transfer->Routine Analysis Method Monitoring Method Monitoring Routine Analysis->Method Monitoring

Caption: Workflow for Analytical Method Validation and Cross-Validation.

G External_Stimulus External Stimulus Receptor Receptor External_Stimulus->Receptor Enzyme_A Enzyme A Receptor->Enzyme_A activates 4_Oxobedfordiaic_acid This compound Enzyme_A->4_Oxobedfordiaic_acid catalyzes conversion of Precursor_Molecule Precursor Molecule Precursor_Molecule->Enzyme_A Nuclear_Receptor Nuclear Receptor 4_Oxobedfordiaic_acid->Nuclear_Receptor binds to Gene_Expression Gene Expression Nuclear_Receptor->Gene_Expression regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical Signaling Pathway Involving this compound.

A Comparative Guide to 4-Oxobedfordiaic Acid from Diverse Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the study of 4-Oxobedfordiaic acid, a sesquiterpenoid of interest for its potential therapeutic applications. While direct comparative studies on this compound from varied sources are not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation structures to enable a thorough evaluation by researchers.

This compound is a natural product that has been isolated from the plant Xanthium cavanillesii. It is noted for its anti-ulcerogenic properties, making it a candidate for further investigation in the development of gastroprotective agents. A comprehensive understanding of its properties from different sources, whether isolated from various natural populations or synthetically derived, is crucial for consistent and reproducible research outcomes.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of this compound from different sources (e.g., Natural Source A, Natural Source B, Synthetic Route A, Commercial Supplier A), all quantitative data should be meticulously organized. The following table provides a template for summarizing key analytical and biological parameters.

ParameterSource A (e.g., Xanthium cavanillesii)Source B (e.g., Synthetic)Source C (e.g., Commercial)Method of AnalysisSignificance
Physicochemical Properties
Purity (%)DataDataDataHPLC, qNMREssential for accurate biological testing and determining the presence of impurities that may have off-target effects.
Melting Point (°C)DataDataDataMelting Point ApparatusA fundamental physical constant that can indicate purity.
Spectroscopic Data
¹H NMR (δ, ppm)DataDataDataNMR SpectroscopyConfirms the chemical structure and can reveal the presence of impurities.
¹³C NMR (δ, ppm)DataDataDataNMR SpectroscopyProvides further confirmation of the carbon skeleton of the molecule.
Mass Spectrum (m/z)DataDataDataMass SpectrometryDetermines the molecular weight and fragmentation pattern, confirming the identity of the compound.
IR Spectrum (cm⁻¹)DataDataDataIR SpectroscopyIdentifies the functional groups present in the molecule.
Biological Activity
Anti-ulcerogenic (IC₅₀, µM)DataDataDataIn vivo ulcer modelsQuantifies the biological efficacy and allows for direct comparison of potency between samples.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. Below are protocols for key experiments to characterize and compare this compound from different sources.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of this compound samples.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure:

    • Prepare a stock solution of the this compound sample in methanol.

    • Inject a known volume of the sample onto the HPLC column.

    • Run the gradient program to elute the compound and any impurities.

    • The purity is calculated based on the area of the peak corresponding to this compound as a percentage of the total peak area.

In Vivo Anti-ulcerogenic Activity Assay (Ethanol-Induced Ulcer Model)
  • Objective: To evaluate the gastroprotective effect of this compound.

  • Animal Model: Wistar rats (180-220 g).

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • The test group receives this compound (e.g., 50 mg/kg, orally). The control group receives the vehicle, and the positive control group receives a standard drug like omeprazole (20 mg/kg).

    • One hour after treatment, all animals are administered 1 mL of absolute ethanol orally to induce gastric ulcers.

    • One hour after ethanol administration, the animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of the lesions.

    • The percentage of ulcer inhibition is calculated using the formula: ((Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index) x 100.

Visualizing Experimental and Logical Workflows

Diagrams are provided to illustrate the workflow for comparing this compound from different sources and a hypothetical signaling pathway that may be modulated by its activity.

G Workflow for Comparative Analysis of this compound cluster_sources Sources of this compound cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation cluster_comparison Comparative Data Analysis SourceA Natural Source (e.g., Xanthium cavanillesii) Purity Purity Assessment (HPLC, qNMR) SourceA->Purity SourceB Synthetic Route SourceB->Purity SourceC Commercial Supplier SourceC->Purity Structure Structural Elucidation (NMR, MS, IR) Purity->Structure Bioactivity Anti-ulcerogenic Assay (In vivo models) Structure->Bioactivity Comparison Head-to-Head Comparison of Physicochemical and Biological Properties Bioactivity->Comparison

Caption: Workflow for the comparative analysis of this compound.

G Hypothetical Signaling Pathway for Gastroprotection This compound This compound Prostaglandin Synthesis Prostaglandin Synthesis This compound->Prostaglandin Synthesis stimulates Gastric Acid Secretion Gastric Acid Secretion This compound->Gastric Acid Secretion inhibits Mucus Production Mucus Production Prostaglandin Synthesis->Mucus Production increases Bicarbonate Secretion Bicarbonate Secretion Prostaglandin Synthesis->Bicarbonate Secretion increases Gastric Mucosal Protection Gastric Mucosal Protection Mucus Production->Gastric Mucosal Protection Bicarbonate Secretion->Gastric Mucosal Protection Gastric Acid Secretion->Gastric Mucosal Protection reduces damage

Caption: Hypothetical signaling pathway for the gastroprotective effects of this compound.

Unveiling the Anti-Ulcer Potential of 4-Oxobedfordiaic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gastrointestinal research, the quest for novel and effective anti-ulcer agents is perpetual. This guide provides a comprehensive comparison of the efficacy of 4-Oxobedfordiaic acid in a well-established ulcer model, presenting its performance alongside other compounds and offering insights into its potential mechanism of action. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental data and protocols that underpin our current understanding of this natural compound.

Efficacy of this compound in an Ethanol-Induced Ulcer Model

This compound, a natural sesquiterpene isolated from Xanthium cavanillesii, has demonstrated significant anti-ulcerogenic properties.[1] Its efficacy was evaluated in a preclinical model of ethanol-induced gastric lesions in rats. The administration of absolute ethanol in rodents is a widely used method to induce gastric damage that mimics aspects of ulcer formation in humans, characterized by mucosal injury and inflammation.

The gastroprotective effect of this compound was quantified by measuring the ulcer index and the percentage of inhibition of ulcer formation. In a key study, a single oral dose of 100 mg/kg of this compound resulted in a 74% inhibition of ethanol-induced gastric lesions, with a recorded ulcer index of 1.33 ± 0.16.[1]

For a comprehensive evaluation, the performance of this compound is compared with other xanthanolide sesquiterpenes isolated from the same plant, as detailed in the following table.

CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)Inhibition (%)
This compound 100 1.33 ± 0.16 74
Xanthatin1000.25 ± 0.0896
Tomentosin1002.00 ± 0.2162
Control (Ethanol)-5.25 ± 0.480

Data sourced from Favier LS, et al. J Ethnopharmacol. 2005.[1]

Experimental Protocols

A clear understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. Below is the detailed protocol for the ethanol-induced gastric ulcer model used to assess the efficacy of this compound.

Ethanol-Induced Gastric Ulcer Model in Rats

  • Animal Model: Male Wistar rats weighing between 180-220g were used.

  • Housing and Acclimatization: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard laboratory chow and water. They were acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: Prior to the induction of ulcers, the rats were fasted for 24 hours but had free access to water. This ensures that the stomach is empty, allowing for a more pronounced effect of the ulcerogenic agent.

  • Treatment Administration: The test compound, this compound, was administered orally (p.o.) at a dose of 100 mg/kg. The control group received the vehicle (e.g., saline or a suspension agent).

  • Ulcer Induction: One hour after the administration of the test compound or vehicle, gastric ulcers were induced by the oral administration of 1 ml of absolute ethanol.

  • Evaluation of Gastric Lesions: One hour after ethanol administration, the animals were euthanized. The stomachs were removed, opened along the greater curvature, and washed with saline to visualize the gastric mucosa.

  • Ulcer Index Calculation: The gastric lesions were examined and scored. The ulcer index is a quantitative measure of the severity of ulceration, often calculated based on the number and size of the lesions. The percentage of inhibition of ulcer formation for the treated groups is then calculated relative to the control group.

Proposed Mechanism of Action

The gastroprotective mechanism of this compound and related xanthanolides is hypothesized to be linked to their chemical structure, specifically the presence of an α,β-unsaturated carbonyl group. This feature makes the molecule a potential Michael acceptor. It is suggested that these compounds may exert their protective effects through a nucleophilic attack of biological sulfhydryl groups, present in the gastric mucosa, to the electrophilic carbons of the α,β-unsaturated system.[1] This interaction could contribute to the maintenance of the gastric mucosal barrier and protect against necrotizing agents.

Below is a diagram illustrating the proposed interaction at the molecular level.

Proposed_Mechanism cluster_mucosa Gastric Mucosa cluster_compound This compound Mucosal_SH Mucosal Molecules (with -SH groups) Protection Gastroprotection Mucosal_SH->Protection Strengthens Mucosal Barrier Compound α,β-Unsaturated Carbonyl Group Compound->Mucosal_SH Nucleophilic Attack (Michael Addition)

Proposed interaction of this compound with gastric mucosal molecules.

Comparative Context with Standard Anti-Ulcer Drugs

While the primary study on this compound did not directly compare it with standard anti-ulcer drugs like proton pump inhibitors (PPIs) or H2 receptor antagonists, it is useful to consider the efficacy of these established drugs in similar ethanol-induced ulcer models to provide a broader perspective.

For instance, drugs like omeprazole (a PPI) and cimetidine (an H2 receptor antagonist) are known to be highly effective in preventing ethanol-induced gastric lesions, often exhibiting over 80-90% inhibition at standard doses in rat models. Their primary mechanisms of action involve the suppression of gastric acid secretion. In contrast, the proposed mechanism for this compound appears to be related to cytoprotection by enhancing the mucosal defense, a mechanism that is independent of acid suppression.

This distinction is significant, as it suggests that this compound could represent a therapeutic agent with a different and potentially complementary mode of action to existing anti-ulcer drugs.

Conclusion

This compound demonstrates promising anti-ulcerogenic activity in the ethanol-induced gastric ulcer model in rats. Its efficacy, while notable, is part of a broader class of xanthanolide sesquiterpenes with varying degrees of gastroprotection. The proposed mechanism of action, centered on the reactivity of its α,β-unsaturated carbonyl group with mucosal sulfhydryl compounds, points towards a cytoprotective effect rather than acid suppression.

Further research is warranted to fully elucidate the signaling pathways involved in its gastroprotective effects and to establish its efficacy and safety profile in a wider range of preclinical ulcer models. Direct comparative studies with standard-of-care anti-ulcer medications would be invaluable in positioning this compound within the therapeutic armamentarium for peptic ulcer disease. The data presented in this guide provides a solid foundation for such future investigations.

References

Unlocking the Gastroprotective Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Oxobedfordiaic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Oxobedfordiaic acid and related xanthanolide sesquiterpenes concerning their anti-ulcerogenic properties. By presenting key experimental data, detailed protocols, and visualizing potential mechanisms, this document aims to facilitate further research and development of novel gastroprotective agents.

Comparative Analysis of Anti-Ulcerogenic Activity

The gastroprotective effects of this compound and its structural analogs have been evaluated primarily through the ethanol-induced gastric ulcer model in rats. The data presented below, primarily derived from studies on xanthanolides isolated from Xanthium cavanillesii, offers critical insights into the chemical moieties essential for bioactivity.

CompoundStructureDose (mg/kg)Ulcer Index (Mean ± SEM)Inhibition (%)Key Structural Features
This compound this compound Structure1001.33 ± 0.1674α,β-unsaturated carboxylic acid, α,β-unsaturated ketone
XanthatinXanthatin Structure1000.2 ± 0.196α-methylene-γ-lactone, α,β-unsaturated ketone
Xanthatin Derivative (C-13 blocked)Xanthatin Derivative (C-13 blocked) Structure1001.1 ± 0.379Blocked α-methylene group at C-13, intact α,β-unsaturated ketone
Xanthatin Derivative (side chain reduced)Xanthatin Derivative (side chain reduced) Structure1004.8 ± 0.56Intact α-methylene-γ-lactone, reduced (saturated) ketone side chain
Control (Ethanol)N/AN/A5.1 ± 0.40N/A

Data Interpretation: The data strongly suggests that the presence of an α,β-unsaturated carbonyl system is crucial for the anti-ulcerogenic activity of this class of compounds. Xanthatin, possessing both an α-methylene-γ-lactone and an α,β-unsaturated ketone, exhibits the highest protective effect. Blocking the α-methylene group at C-13 in a xanthatin derivative still results in significant activity, indicating that the α,β-unsaturated ketone moiety also plays a substantial role. Conversely, reduction of the ketone in the side chain, thereby removing its α,β-unsaturation, leads to a dramatic loss of activity. This compound, which contains an α,β-unsaturated carboxylic acid and an α,β-unsaturated ketone, shows potent gastroprotective effects, further supporting the importance of these Michael acceptor functionalities.

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the replication and extension of these findings.

Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used and reliable method for evaluating the gastroprotective potential of chemical compounds.

Animals: Male Wistar rats (180-200 g) are used. The animals are fasted for 24 hours before the experiment but allowed free access to water.

Procedure:

  • Dosing: Test compounds, including this compound and its analogs, are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) to the rats at a specified dose (e.g., 100 mg/kg). A control group receives only the vehicle.

  • Ulcer Induction: One hour after the administration of the test compound or vehicle, 1 mL of absolute ethanol is administered orally to each rat to induce gastric ulcers.

  • Evaluation: One hour after ethanol administration, the rats are euthanized by cervical dislocation.

  • Stomach Examination: The stomachs are removed, opened along the greater curvature, and washed with saline to visualize the gastric mucosa.

  • Ulcer Index Determination: The gastric lesions are examined under a dissecting microscope. The ulcer index is calculated based on the number and severity of the lesions. A common scoring system is as follows:

    • 0: No lesions

    • 1: Petechiae

    • 2: 1-2 small ulcers (<2 mm)

    • 3: >2 small ulcers or 1 medium ulcer (2-4 mm)

    • 4: >1 medium ulcer or 1 large ulcer (>4 mm)

    • 5: Perforating ulcer

  • Calculation of Inhibition: The percentage of inhibition of ulcer formation is calculated using the following formula: % Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100

Mandatory Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation animal_prep Animal Preparation (Fasting for 24h) dosing Oral Administration of Test Compound/Vehicle animal_prep->dosing compound_prep Compound Preparation (Suspension in Vehicle) compound_prep->dosing induction Oral Administration of Absolute Ethanol (1h post-dosing) dosing->induction euthanasia Euthanasia (1h post-ethanol) induction->euthanasia stomach_exam Stomach Excision & Examination euthanasia->stomach_exam ulcer_scoring Ulcer Index Calculation stomach_exam->ulcer_scoring inhibition_calc Inhibition Percentage Calculation ulcer_scoring->inhibition_calc

Caption: Workflow for evaluating the anti-ulcerogenic activity of this compound analogs.

Postulated Signaling Pathway for Gastroprotection

The gastroprotective mechanism of xanthanolides like this compound is thought to involve both direct chemical interactions and modulation of cellular signaling pathways.

signaling_pathway cluster_compound This compound cluster_cellular Gastric Mucosal Cell compound This compound (Michael Acceptor) sh_groups Sulfhydryl Groups (e.g., in Glutathione) compound->sh_groups Covalent Adduction nfkb_pathway NF-κB Pathway compound->nfkb_pathway Inhibition mapk_pathway MAPK Pathway compound->mapk_pathway Inhibition stat_pathway STAT Pathway compound->stat_pathway Inhibition cytoprotection Enhanced Mucosal Defense & Cytoprotection sh_groups->cytoprotection Maintenance of Redox Balance pro_inflammatory Pro-inflammatory Cytokine Production nfkb_pathway->pro_inflammatory Upregulation mapk_pathway->pro_inflammatory Upregulation stat_pathway->pro_inflammatory Upregulation pro_inflammatory->cytoprotection Inhibition of Protection

Caption: Proposed mechanism of gastroprotection by this compound.

Comparative Analysis of 4-Oxobedfordiaic Acid and Conventional Gastroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review and comparative analysis of the novel compound 4-Oxobedfordiaic acid against established gastroprotective agents has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the available data, experimental protocols, and underlying mechanisms of action.

Initial research indicates a significant gap in publicly available data regarding the gastroprotective properties and mechanisms of this compound. As such, a direct, data-driven comparison with well-documented agents is not feasible at this time. This guide, therefore, serves as a foundational framework, presenting extensive information on standard gastroprotective agents and outlining the necessary experimental data required to benchmark a new chemical entity like this compound.

Current Landscape of Gastroprotective Agents

Gastroprotective agents are primarily used to prevent and treat conditions related to excessive stomach acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] The most common classes of these drugs are Proton Pump Inhibitors (PPIs) and Histamine H2 Receptor Antagonists (H2RAs).[3]

Proton Pump Inhibitors (PPIs) , such as omeprazole, are highly effective in reducing gastric acid secretion.[4][5] They work by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, which is the final step in gastric acid production.[4][6][7] This profound and prolonged acid suppression makes PPIs more effective than H2RAs in many clinical scenarios.[4]

Histamine H2 Receptor Antagonists (H2RAs) , like ranitidine and cimetidine, function by competitively blocking histamine H2 receptors on gastric parietal cells.[1][8] This action inhibits histamine-stimulated gastric acid secretion.[8] While effective, they are generally considered less potent than PPIs.[1]

Data Presentation: A Comparative Framework

To facilitate a future comparative analysis, the following tables outline the key parameters for evaluating the efficacy and safety of a novel gastroprotective agent against established standards.

Table 1: Efficacy Comparison of Gastroprotective Agents

Agent ClassMechanism of ActionOnset of ActionDuration of ActionAcid Suppression RateUlcer Healing Rate
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Proton Pump Inhibitors (PPIs) Irreversible inhibition of H+/K+ ATPase proton pump[4][6]~1 hour24-48 hours[9]Up to 99%[4]Generally superior to H2RAs[1]
H2 Receptor Antagonauts (H2RAs) Competitive antagonism of histamine H2 receptors[1][8]~60 minutes[10]4 to 10 hours[8][10]~70% over 24 hours[11]Effective in peptic ulcer treatment[2]
Prostaglandin Analogues Protects the gut lining[3]VariableVariableNot primary mechanismEffective in preventing NSAID-induced gastropathy[12]

Table 2: Safety and Pharmacokinetic Profile

Agent ClassCommon Side EffectsDrug InteractionsMetabolismHalf-life
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Proton Pump Inhibitors (PPIs) Generally well-tolerated; potential for altered gut microbiota[4][13]Metabolized by CYP2C19 and 3A4[9]Hepatic (CYP450 system)[9]~1 hour[9]
H2 Receptor Antagonauts (H2RAs) Well-tolerated; rare instances of liver injury[11]Cimetidine is a potent P450 inhibitor[11]Hepatic (CYP450 system)[8][11]2.5 to 3.5 hours (Famotidine)[8]
Prostaglandin Analogues Diarrhea, abdominal pain[12]VariableVariableVariable

Experimental Protocols

To benchmark this compound, standardized experimental protocols are essential. The following methodologies are standard in the field for evaluating gastroprotective agents.

In Vivo Model of Ethanol-Induced Gastric Ulcer in Rats

This model is widely used to assess the cytoprotective effects of a compound.

  • Animal Model: Male Wistar rats (180-200g).

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • Test compound (this compound at various doses), a reference drug (e.g., omeprazole 20 mg/kg), or vehicle is administered orally.

    • One hour after treatment, 1 mL of 80% ethanol is administered orally to induce gastric ulcers.

    • Animals are euthanized one hour after ethanol administration.

    • Stomachs are removed, opened along the greater curvature, and washed with saline.

    • The ulcer index is calculated by measuring the area of gastric lesions.

  • Biochemical Analysis: Gastric tissue can be homogenized to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzymes (e.g., superoxide dismutase), and inflammatory markers (e.g., myeloperoxidase).[14][15][16]

Pylorus Ligation Model for Gastric Acid Secretion

This model assesses the anti-secretory activity of a compound.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Animals are fasted for 24 hours.

    • Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.

    • The test compound or vehicle is administered intraduodenally.

    • The abdominal wall is sutured.

    • Four hours post-ligation, the animals are euthanized.

    • The esophagus is clamped, and the stomach is removed.

    • Gastric contents are collected, and the volume, pH, and total acidity are measured.[14]

Visualizing Mechanisms of Action

Understanding the signaling pathways involved in gastric acid secretion is crucial for contextualizing the mechanisms of gastroprotective agents.

Gastric_Acid_Secretion_Pathway cluster_parietal_cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates M3R M3 Receptor PLC Phospholipase C M3R->PLC Activates CCK2R CCK2 Receptor CCK2R->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump Stimulates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Ca2->ProtonPump Stimulates H_ion H⁺ (Acid) ProtonPump->H_ion Secretes Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R

Caption: Signaling pathways for gastric acid secretion in parietal cells.

Experimental_Workflow_Gastroprotection start Animal Acclimatization fasting 24-hour Fasting start->fasting grouping Grouping: - Vehicle Control - Positive Control (Omeprazole) - Test Groups (this compound) fasting->grouping dosing Oral Administration of Compounds grouping->dosing ulcer_induction Induction of Gastric Ulcer (e.g., 80% Ethanol) dosing->ulcer_induction euthanasia Euthanasia and Stomach Collection ulcer_induction->euthanasia analysis Analysis: - Ulcer Index Calculation - Histopathology - Biochemical Assays euthanasia->analysis results Data Interpretation and Comparison analysis->results

Caption: Workflow for in vivo evaluation of gastroprotective agents.

Future Directions

The scientific community awaits preclinical and clinical data on this compound to ascertain its potential as a gastroprotective agent. Future studies should focus on elucidating its mechanism of action, efficacy in various ulcer models, and comprehensive safety profiling. This will enable a direct and meaningful comparison with the current standards of care.

References

Reproducibility of 4-Oxobedfordiaic Acid Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results concerning the anti-ulcerogenic activity of 4-Oxobedfordiaic acid. It aims to offer an objective overview of its performance, supported by available experimental data, to assess the reproducibility of the findings. Detailed methodologies for key experiments are provided, and relevant biological pathways are visualized to facilitate a deeper understanding of its potential mechanism of action.

Quantitative Data Summary

The primary evidence for the bioactivity of this compound comes from a study on its gastroprotective effects against ethanol-induced gastric lesions in rats. The key quantitative findings are summarized in the table below.

CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)Inhibition (%)Reference
This compound1001.33 ± 0.16741

Experimental Protocols

Isolation of this compound

While a highly detailed, step-by-step protocol for the isolation of this compound is not available in the reviewed literature, the compound has been successfully isolated from the chloroform extracts of the roots and flowers of Xanthium cavanillesii.[2][3] The general procedure involves solvent extraction followed by chromatographic separation techniques. A representative workflow is outlined below.

G plant_material Air-dried and powdered roots and flowers of Xanthium cavanillesii extraction Extraction with Chloroform plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration crude_extract Crude Chloroform Extract concentration->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification isolated_compound Pure this compound purification->isolated_compound spectroscopy Structural Elucidation (NMR, MS, IR) isolated_compound->spectroscopy

A representative workflow for the isolation of this compound.
In Vivo Anti-ulcerogenic Activity Assay (Ethanol-Induced Gastric Lesions)

The following protocol was adapted from the methodology described by Favier et al. (2005) to assess the gastroprotective effect of this compound.

G animal_prep Fasting of male Wistar rats for 24h (water ad libitum) grouping Division of rats into control and treatment groups animal_prep->grouping treatment Oral administration of this compound (100 mg/kg) or vehicle grouping->treatment induction Oral administration of 1 ml of absolute ethanol 1h post-treatment treatment->induction euthanasia Euthanasia of rats 1h after ethanol administration induction->euthanasia stomach_removal Removal and opening of the stomach along the greater curvature euthanasia->stomach_removal lesion_scoring Scoring of gastric lesions (ulcer index) stomach_removal->lesion_scoring data_analysis Calculation of percentage inhibition and statistical analysis lesion_scoring->data_analysis

Experimental workflow for the in vivo anti-ulcerogenic activity assay.

Proposed Signaling Pathway and Mechanism of Action

The precise signaling pathway for the anti-ulcerogenic activity of this compound has not been fully elucidated. However, based on the structure of xanthanolide sesquiterpenes, a plausible mechanism has been proposed. The presence of an α,β-unsaturated carbonyl group in the molecule makes it a potential Michael acceptor. This allows it to react with nucleophilic sulfhydryl groups of endogenous molecules in the gastric mucosa, such as glutathione. This interaction may contribute to the maintenance of the mucosal barrier and protection against necrotizing agents like ethanol.[2]

The gastroprotective effect of many natural compounds also involves the enhancement of mucosal defense factors, such as the stimulation of prostaglandin synthesis and mucus production.[4][5][6] Prostaglandins play a crucial role in maintaining mucosal integrity by inhibiting gastric acid secretion, stimulating bicarbonate and mucus secretion, and increasing mucosal blood flow.[6][7]

G cluster_compound This compound cluster_mucosa Gastric Mucosa cluster_effect Protective Effect compound α,β-Unsaturated Carbonyl Group sh_groups Sulfhydryl Groups (e.g., in Glutathione) compound->sh_groups Michael Addition prostaglandins Prostaglandin Synthesis compound->prostaglandins Potential Stimulation protection Gastroprotection sh_groups->protection Maintains Mucosal Barrier mucus Mucus Production prostaglandins->mucus Stimulates bicarbonate Bicarbonate Secretion prostaglandins->bicarbonate Stimulates mucus->protection Enhances Mucosal Defense bicarbonate->protection Neutralizes Acid

Proposed mechanism of action for the gastroprotective effect of this compound.

Comparison with Alternatives

At present, there are no direct comparative studies of this compound with other anti-ulcerogenic agents published in the peer-reviewed literature. The reported 74% inhibition of ethanol-induced gastric lesions at a dose of 100 mg/kg suggests a significant protective effect. For a comprehensive evaluation, future studies should include comparisons with standard drugs such as proton pump inhibitors (e.g., omeprazole) or histamine H2-receptor antagonists (e.g., cimetidine) under the same experimental conditions.

Conclusion and Future Directions

The available data indicate that this compound possesses promising anti-ulcerogenic properties. The experimental results from the initial in vivo study provide a solid foundation for its potential as a gastroprotective agent. However, to ensure the reproducibility and to fully understand its therapeutic potential, further research is warranted.

Key areas for future investigation include:

  • Dose-response studies: To determine the optimal effective dose and the therapeutic window.

  • Elucidation of the precise mechanism of action: Investigating its effects on prostaglandin synthesis, mucus and bicarbonate secretion, and its interaction with specific signaling pathways involved in mucosal defense.

  • Comparative studies: Benchmarking its efficacy against established anti-ulcer drugs.

  • Development of a standardized and detailed isolation protocol: To ensure a consistent and reproducible supply of the pure compound for further research.

By addressing these points, the scientific community can build upon the initial findings and fully assess the potential of this compound as a novel therapeutic agent for gastric ulcers.

References

Statistical Analysis of 4-Oxobedfordiaic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Preface: A comprehensive analysis of the bioactivity of a specific compound is essential for its development as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the statistical analysis and comparison of the bioactivity of 4-Oxobedfordiaic acid. At present, there is a notable absence of publicly available bioactivity data for this compound. Therefore, this document serves as a template to be populated once experimental data is acquired.

Comparative Analysis of Bioactivity

To facilitate a clear comparison of this compound's performance against other relevant compounds, the following tables can be utilized to summarize key quantitative data.

Table 1: In Vitro Anti-Inflammatory Activity
CompoundAssay TypeCell LineTargetIC50 (µM)Reference CompoundIC50 (µM) of Ref.
This compound(e.g., COX-2 Inhibition)(e.g., RAW 264.7)(e.g., COX-2)Data(e.g., Celecoxib)Data
This compound(e.g., NO Production)(e.g., LPS-stimulated macrophages)(e.g., iNOS)Data(e.g., L-NAME)Data
Alternative 1(e.g., COX-2 Inhibition)(e.g., RAW 264.7)(e.g., COX-2)Data(e.g., Celecoxib)Data
Alternative 2(e.g., NO Production)(e.g., LPS-stimulated macrophages)(e.g., iNOS)Data(e.g., L-NAME)Data
Table 2: In Vitro Cytotoxic Activity
CompoundCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
This compound(e.g., MCF-7)(e.g., MTT Assay)Data(e.g., Doxorubicin)Data
This compound(e.g., A549)(e.g., MTT Assay)Data(e.g., Doxorubicin)Data
Alternative 1(e.g., MCF-7)(e.g., MTT Assay)Data(e.g., Doxorubicin)Data
Alternative 2(e.g., A549)(e.g., MTT Assay)Data(e.g., Doxorubicin)Data
Table 3: Antimicrobial Activity
CompoundMicroorganismAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
This compound(e.g., S. aureus)(e.g., Broth Microdilution)Data(e.g., Vancomycin)Data
This compound(e.g., E. coli)(e.g., Broth Microdilution)Data(e.g., Ciprofloxacin)Data
Alternative 1(e.g., S. aureus)(e.g., Broth Microdilution)Data(e.g., Vancomycin)Data
Alternative 2(e.g., E. coli)(e.g., Broth Microdilution)Data(e.g., Ciprofloxacin)Data

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following outlines the necessary components for reporting experimental protocols.

Cell Culture and Maintenance
  • Cell Lines: Specify the cell lines used (e.g., RAW 264.7, MCF-7, A549), including their source.

  • Media and Reagents: Detail the culture medium, supplements (e.g., fetal bovine serum, antibiotics), and other reagents.

  • Culture Conditions: Describe the incubation conditions (e.g., temperature, CO2 concentration, humidity).

In Vitro Anti-Inflammatory Assays
  • COX-2 Inhibition Assay: Provide a step-by-step protocol for the assay, including the source of the enzyme, substrate concentrations, and detection method.

  • Nitric Oxide (NO) Production Assay: Detail the method for stimulating cells (e.g., with lipopolysaccharide), the Griess reagent protocol for NO measurement, and the calculation of inhibition.

In Vitro Cytotoxicity Assays
  • MTT Assay: Describe the cell seeding density, drug treatment concentrations and duration, MTT reagent preparation and incubation, formazan solubilization, and absorbance measurement.

Antimicrobial Assays
  • Broth Microdilution Method: Specify the bacterial strains and their preparation, the range of compound concentrations tested, the incubation conditions, and the method for determining the Minimum Inhibitory Concentration (MIC).

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz can be used to create such visualizations.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor TLR4 myd88 MyD88 receptor->myd88 lps LPS lps->receptor acid This compound ikk IKK Complex acid->ikk inhibits traf6 TRAF6 myd88->traf6 traf6->ikk nfkb NF-κB ikk->nfkb activates inos iNOS nfkb->inos induces transcription no Nitric Oxide inos->no

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

G start Start cell_culture Seed cells in 96-well plate start->cell_culture treatment Add this compound (various concentrations) cell_culture->treatment incubation Incubate for 24 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Add DMSO to dissolve formazan formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Safety Operating Guide

Navigating the Safe Disposal of 4-Oxobedfordiaic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for 4-Oxobedfordiaic acid is not publicly available, established protocols for the disposal of acidic organic compounds provide a clear framework for its safe handling and disposal. Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to conduct a thorough risk assessment and ensure all necessary personal protective equipment (PPE) is readily available and in use.[1] This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[3]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat.[1][2]

  • Ventilation: Handle the chemical exclusively in a well-ventilated area, preferably a chemical fume hood.[3]

  • Spill Kit: Ensure a spill kit appropriate for acidic organic compounds is accessible.

  • Emergency Equipment: Know the location and proper use of the nearest safety shower and eyewash station.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic procedure that prioritizes safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," "this compound," and any other relevant hazard information.[1][3]

    • Organic acid waste must be segregated from other chemical waste streams, particularly bases, oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.[3][4][5]

  • Container Selection and Management:

    • Use a container made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE). Do not use metal containers.[3][4]

    • The container must have a secure, leak-proof screw cap.[4]

    • Do not overfill the waste container; leave at least one inch of headspace to allow for expansion.[4]

    • Keep the waste container closed at all times, except when adding waste.[3][4]

  • Neutralization (if permissible and safe):

    • For small quantities, neutralization may be an option, but it must be performed with extreme caution and only if permitted by your institution's environmental health and safety (EHS) department.

    • Slowly add the acidic waste to a large volume of a weak basic solution, such as sodium bicarbonate (baking soda) or soda ash, with constant stirring.[6] Always add acid to the base, never the other way around.

    • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0.[6]

    • This process should be conducted in a fume hood, as it may generate gas.

  • Final Disposal:

    • Whether neutralized or not, the final disposal of the waste container must be handled by the institution's EHS or a licensed hazardous waste disposal company.

    • Never pour this compound or its un-neutralized solution down the drain.[3]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Quantitative Data Summary

For the general class of acidic organic compounds, the following parameters are crucial for safe handling and disposal.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat[1][2]
Storage Incompatibilities Bases, oxidizing agents, reactive metals (e.g., sodium, potassium)[3][5]
Waste Container Material High-Density Polyethylene (HDPE) or other compatible plastic; no metal[3][4]
Neutralization pH Target 6.0 - 8.0[6]
Headspace in Waste Container Minimum 1 inch[4]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_procedure Procedure cluster_disposal Final Disposal A Assess Risks & Don PPE B Segregate Waste: Organic Acid Only A->B C Use Labeled, Compatible Waste Container B->C D Transfer Waste in Fume Hood C->D E Securely Cap Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for EHS/ Professional Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxobedfordiaic acid
Reactant of Route 2
Reactant of Route 2
4-Oxobedfordiaic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.